Antibacterial agent 128
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25FN4O9 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[1-(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)oxyethoxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H25FN4O9/c1-13(39-25(37)18-9-21(32)22(33)11-28-18)40-26(38)30-6-4-29(5-7-30)20-10-19-15(8-17(20)27)23(34)16(24(35)36)12-31(19)14-2-3-14/h8-14,33H,2-7H2,1H3,(H,28,32)(H,35,36) |
InChI Key |
LQBHODBABGFQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=CC(=O)C(=CN1)O)OC(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling "Antibacterial Agent 128": A Technical Guide to Two Novel Antimicrobial Strategies
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis, discovery, and mechanism of action of two distinct compounds that have been referred to as "Antibacterial agent 128." The ambiguity of this nomenclature has led to the concurrent investigation of a synthetic siderophore-ciprofloxacin conjugate and a recombinant ectolysin, P128. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying scientific principles.
Section 1: Siderophore-Ciprofloxacin Conjugate "2d" (this compound)
Discovery and Rationale:
The emergence of multidrug-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, has necessitated innovative approaches to antibiotic delivery. One such strategy, often termed the "Trojan horse" approach, involves hijacking the bacterial iron uptake system. Bacteria secrete high-affinity iron chelators called siderophores to acquire essential iron from their environment. By covalently linking an antibiotic to a siderophore analog, the drug can be actively transported into the bacterial cell, bypassing traditional resistance mechanisms such as membrane impermeability and efflux pumps.
The discovery of the siderophore-ciprofloxacin conjugate, referred to as compound "2d" in the primary literature and marketed as "this compound," stems from this rationale.[1][2] This particular conjugate features a hydroxypyridinone moiety, a siderophore analog recognized by various bacterial species, linked to the antibiotic ciprofloxacin via a cleavable linker.[1][2] The design principle is that once inside the bacterium, the linker is cleaved, releasing the active ciprofloxacin to exert its DNA gyrase-inhibiting effects.
Quantitative Data: In Vitro Antibacterial Activity
The efficacy of the siderophore-ciprofloxacin conjugate "2d" has been evaluated against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial potency, representing the lowest concentration of a drug that prevents visible growth of a bacterium.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Various strains | 0.25 - 64 |
| Burkholderia pseudomallei | Various strains | 1 - 32 |
| Burkholderia thailandensis | Various strains | 4 - 128 |
| P. aeruginosa | Ciprofloxacin-resistant strain AM85 | Active |
Table 1: Minimum Inhibitory Concentration (MIC) values of siderophore-ciprofloxacin conjugate "2d" against various bacterial strains.[1][2]
Experimental Protocols
Synthesis of Siderophore-Ciprofloxacin Conjugate "2d":
The synthesis of compound "2d" is a multi-step process involving the preparation of the siderophore analog, the ciprofloxacin derivative, and the cleavable linker, followed by their conjugation. The following is a generalized protocol based on similar reported syntheses. For a detailed, step-by-step procedure, consulting the primary literature is recommended.
-
Synthesis of the Hydroxypyridinone Siderophore Analog: This typically involves the protection of functional groups on a starting pyridinone ring, followed by the introduction of a linker attachment point through a series of organic reactions.
-
Modification of Ciprofloxacin: The secondary amine on the piperazine ring of ciprofloxacin is the typical site for linker attachment. This may require the use of protecting groups on other reactive sites of the ciprofloxacin molecule.
-
Synthesis of the Cleavable Linker: A variety of cleavable linkers can be employed, such as ester or disulfide bonds, which are designed to be labile under the reducing or enzymatic conditions within the bacterial cytoplasm.
-
Conjugation: The siderophore analog, cleavable linker, and modified ciprofloxacin are coupled using standard peptide coupling reagents or other suitable condensation reactions.
-
Purification and Characterization: The final conjugate is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of Minimum Inhibitory Concentration (MIC):
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The antibacterial agent is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Visualization of the "Trojan Horse" Mechanism
Caption: The "Trojan Horse" mechanism of the siderophore-ciprofloxacin conjugate.
Section 2: Ectolysin P128
Discovery and Rationale:
A distinct and equally compelling candidate for "this compound" is the ectolysin P128, a bacteriophage-derived enzyme. Phages, or bacteriophages, are viruses that infect and kill bacteria. During their lytic cycle, they produce enzymes called lysins that degrade the bacterial cell wall from within to release new phage particles. Ectolysins are a class of lysins that can degrade the cell wall from the outside.
P128 is a chimeric recombinant protein, meaning it is engineered from components of different sources. It combines the cell wall-degrading enzymatic domain of a bacteriophage with a cell wall-targeting domain from another protein, lysostaphin, which specifically recognizes the cell wall of Staphylococcus aureus.[3] This design confers high specificity and potent bactericidal activity against S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[4]
Quantitative Data: In Vivo Efficacy
The efficacy of P128 has been demonstrated in animal models of S. aureus infection. The following table summarizes survival data from a rat model of MRSA bacteremia.
| Treatment Group | Dose | Survival Rate (%) |
| Saline (Control) | N/A | <10 |
| P128 | 0.25 mg/kg | ~10 |
| P128 | 0.5 mg/kg | 54 |
| P128 | 2.5 mg/kg | 100 |
Table 2: Survival rates of rats with MRSA bacteremia following treatment with P128.[3]
Experimental Protocols
"Synthesis" of P128 (Recombinant Protein Expression and Purification):
As P128 is a protein, its "synthesis" involves recombinant expression in a host organism, typically E. coli, followed by purification.
-
Gene Cloning and Expression Vector: The chimeric gene encoding P128 is synthesized and cloned into a suitable expression vector, often containing a tag (e.g., a polyhistidine-tag) to facilitate purification.
-
Transformation and Culture: The expression vector is transformed into a suitable E. coli expression strain. A starter culture is grown and then used to inoculate a larger volume of culture medium.
-
Induction of Protein Expression: When the cell culture reaches a specific density, a chemical inducer (e.g., IPTG) is added to initiate the expression of the P128 protein.
-
Cell Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation and then lysed using methods such as sonication or high-pressure homogenization to release the intracellular contents, including P128.
-
Purification: The P128 protein is purified from the cell lysate. If a His-tag is used, affinity chromatography on a nickel-NTA resin is a common first step. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.
-
Quality Control: The purity of the final P128 protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay. The biological activity is confirmed through in vitro bactericidal assays.
In Vivo Efficacy Study (Rat Bacteremia Model):
-
Animal Model: Healthy rats are used for the study.
-
Induction of Infection: Rats are challenged with a lethal dose of a clinical isolate of MRSA administered intravenously.
-
Treatment: At a specified time post-infection, different doses of P128 are administered intravenously. A control group receives a saline solution.
-
Monitoring: The animals are monitored for a set period (e.g., 14 days), and survival rates are recorded.
-
Bacterial Load Assessment: In some cohorts, animals are euthanized at specific time points, and organs (e.g., kidneys) are harvested to determine the bacterial load.
Visualization of P128 Mechanism of Action
Caption: Mechanism of action of the ectolysin P128 against Staphylococcus aureus.
Conclusion
The term "this compound" encompasses two distinct and innovative approaches to combatting bacterial infections. The siderophore-ciprofloxacin conjugate represents a clever chemical strategy to overcome resistance in Gram-negative bacteria by exploiting their own nutrient uptake systems. In contrast, the ectolysin P128 is a biological agent that offers highly specific and rapid killing of the Gram-positive pathogen S. aureus. Both approaches hold significant promise in the ongoing fight against antimicrobial resistance. This guide provides a foundational understanding of these two agents for the scientific community, encouraging further research and development in these critical areas.
References
- 1. Synthesis and study of new siderophore analog-ciprofloxacin conjugates with antibiotic activities against Pseudomonas aeruginosa and Burkholderia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Novel Antistaphylococcal Ectolysin P128 in a Rat Model of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gangagenbiotechnologies.com [gangagenbiotechnologies.com]
An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 128
This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of activity for the novel investigational compound, Agent 128. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.
Introduction
Antibacterial Agent 128 is a synthetic small molecule currently under investigation for its potential as a broad-spectrum antimicrobial. This guide summarizes its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The data presented herein is derived from standardized in-vitro susceptibility testing.
Spectrum of Activity
The antimicrobial activity of Agent 128 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] The results are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 128 Against Various Microorganisms
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 4 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 8 |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 1 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 |
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |
| Acinetobacter baumannii | ATCC 19606 | Gram-negative | 64 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | >128 |
The data indicates that Agent 128 exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria is moderate, with higher MIC values observed for Pseudomonas aeruginosa and Acinetobacter baumannii. Agent 128 demonstrated no significant activity against the fungal pathogen Candida albicans at the concentrations tested.
Proposed Mechanism of Action
Agent 128 is hypothesized to exert its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, it is believed to bind to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex. This action halts the translation of messenger RNA (mRNA) into proteins, leading to a bacteriostatic effect. At higher concentrations, it may exhibit bactericidal properties. Antibiotics that inhibit protein synthesis are generally bacteriostatic, though some can be bactericidal.[5]
Caption: Proposed mechanism of action for Agent 128.
Experimental Protocols
The following protocols were used to determine the spectrum of activity of Agent 128.
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Bacterial strains were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Agent 128 Dilutions:
-
A stock solution of Agent 128 was prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial two-fold dilutions of Agent 128 were prepared in CAMHB in 96-well microtiter plates. The final concentrations typically ranged from 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted Agent 128 was inoculated with the prepared bacterial suspension.
-
Positive (no antibiotic) and negative (no bacteria) control wells were included.
-
The plates were incubated at 37°C for 18-24 hours under ambient air conditions.
-
-
Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of Agent 128 that completely inhibited visible growth of the organism.
-
Caption: Experimental workflow for MIC determination.
Conclusion
This compound demonstrates promising in-vitro activity, particularly against Gram-positive pathogens. Its moderate activity against Gram-negative organisms suggests that further structural modifications may be necessary to enhance its spectrum. The proposed mechanism of action, inhibition of protein synthesis, is a well-established target for antibacterial agents. Further studies are warranted to explore the in-vivo efficacy, safety profile, and potential for resistance development of Agent 128.
References
- 1. idstewardship.com [idstewardship.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Antibiotic - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Delafloxacin: A Novel Anionic Fluoroquinolone Active Against Ciprofloxacin-Resistant Strains
Disclaimer: Initial searches for "Antibacterial agent 128" did not yield any publicly available information for a specific compound with this designation. Therefore, this guide focuses on Delafloxacin, a well-documented, novel antibacterial agent with proven efficacy against ciprofloxacin-resistant strains, to serve as a comprehensive example fulfilling the user's request for a technical whitepaper.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic resistance, particularly to widely used fluoroquinolones like ciprofloxacin, poses a significant threat to global health. Delafloxacin is a novel, fourth-generation anionic fluoroquinolone approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1] Its unique chemical structure confers a broad spectrum of activity, including against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and many ciprofloxacin-resistant Gram-negative bacteria. This document provides a detailed technical overview of Delafloxacin, focusing on its mechanism of action, in-vitro activity against ciprofloxacin-resistant strains, and the experimental protocols used in its evaluation.
Mechanism of Action
Delafloxacin, like other fluoroquinolones, functions by inhibiting bacterial DNA replication. However, it exhibits a more balanced and potent dual-targeting of two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for the initiation of replication.
-
Topoisomerase IV: Primarily involved in the decatenation (separation) of daughter chromosomes following replication.
The antibacterial action of fluoroquinolones involves the formation of a stable ternary complex with the enzyme and the cleaved DNA. This complex physically obstructs the movement of the replication fork, leading to a halt in DNA synthesis and ultimately, cell death.[4] Unlike many older fluoroquinolones which show preferential targeting (gyrase in Gram-negatives, topoisomerase IV in Gram-positives), Delafloxacin demonstrates a more equipotent inhibition of both enzymes in a wider range of bacteria.[5] This balanced activity may contribute to its enhanced potency and a potentially lower propensity for the development of resistance, as mutations in both target enzymes would be required for a significant increase in the minimum inhibitory concentration (MIC).
A key feature of Delafloxacin is its anionic nature, which results in increased accumulation within bacteria under acidic conditions, an environment often found at sites of infection. This leads to enhanced bactericidal activity at a lower pH.
Signaling Pathway for Fluoroquinolone Action
References
- 1. Delafloxacin for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
The Cutting Edge of Defense: An In-depth Technical Guide to Novel Antibacterial Compounds
Introduction
The rise of antimicrobial resistance (AMR) represents a critical global health threat, necessitating the urgent discovery and development of new antibacterial agents. Traditional antibiotics are losing their efficacy, leading to a post-antibiotic era where common infections could once again become life-threatening. This guide provides a technical overview of promising novel antibacterial compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them. It is intended for researchers, scientists, and drug development professionals engaged in the fight against antibiotic-resistant bacteria.
Novel Antibacterial Compounds: A New Arsenal
Recent research has unveiled several new classes of antibiotics with unique mechanisms of action, offering hope in overcoming existing resistance.
Lariocidin: A Ribosome-Targeting Lasso Peptide
Lariocidin is a recently discovered lasso peptide produced by Paenibacillus sp. that demonstrates broad-spectrum activity against multidrug-resistant (MDR) bacteria.[1] Its unique knotted structure confers high stability.
Mechanism of Action: Lariocidin inhibits bacterial protein synthesis by binding to a novel site on the small ribosomal subunit (16S rRNA) and interfering with the translocation of tRNA, a mechanism distinct from existing ribosome-targeting antibiotics.[1][2] This unique binding site makes it less susceptible to common resistance mechanisms.[2]
Cresomycin: A Synthetic Ribosome-Binding Antibiotic
Cresomycin is a synthetic antibiotic designed to overcome resistance to lincosamide antibiotics. It exhibits potent activity against a wide range of drug-resistant Gram-positive and Gram-negative bacteria.[3][4]
Mechanism of Action: Cresomycin binds to the bacterial ribosome with high affinity, overcoming resistance mechanisms such as ribosomal RNA methyltransferase activity.[3] Its pre-organized rigid structure allows for a stronger and more stable interaction with the ribosomal target.
Novltex and Teixobactin Derivatives: Lipid II Inhibitors
Novltex is a new class of synthetic antibiotics inspired by teixobactin and clovibactin.[5] Teixobactin, a natural product, and its derivatives are also potent inhibitors of bacterial cell wall synthesis. These compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Mechanism of Action: Novltex and teixobactin derivatives target Lipid II, an essential precursor for peptidoglycan synthesis.[6] By binding to Lipid II, they prevent its incorporation into the growing cell wall, leading to cell lysis.[6] This target is highly conserved and less prone to mutation, suggesting a lower likelihood of resistance development.
Quantitative Data on Novel Antibacterial Compounds
The following tables summarize the in vitro and in vivo efficacy of selected novel antibacterial compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Antibacterial Compounds
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Lariocidin | Bacillus subtilis | 1.0 | [7] |
| Efflux-impaired E. coli | 2-4 | [7] | |
| Mycobacterium smegmatis | 1-2 | [7] | |
| MDR Acinetobacter baumannii | 8 | [8] | |
| Teixobactin Derivative 4 | MRSA | 2-4 | [9] |
| VRE | 4 | [9] | |
| Teixobactin Derivative 5 | MRSA | 2-4 | [9] |
| VRE | 2-16 | [9] | |
| Novltex Analogue 12 | MRSA | 0.12-0.5 | [10] |
| Enterococcus faecium | 0.12-0.5 | [10] |
Table 2: Cytotoxicity of Novel Antibacterial Compounds
| Compound/Derivative | Cell Line | CC50 (µg/mL) | Reference |
| Lariocidin | Human cells | Non-toxic | [1] |
| Teixobactin Derivative 35 | Red Blood Cells | >64 (non-hemolytic) | [11] |
| Peripheral Blood Mononuclear Cells | >64 (non-cytotoxic) | [11] |
Table 3: In Vivo Efficacy of Novel Antibacterial Compounds
| Compound | Animal Model | Infection Model | Dosing Regimen | Outcome | Reference |
| Lariocidin | Mouse | Acinetobacter baumannii infection | 50 mg/kg (four doses) | Significant reduction in bacterial counts in blood, spleen, and thigh | [7] |
| Cresomycin | Mouse | MRSA infection | Four injections over 24 hours | Not specified, but effective | [12] |
| Leu10–teixobactin series | Mouse | MRSA infection | Intravenous dosing | Efficacious | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel antibacterial compounds.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound
-
Positive control antibiotic
-
Sterile diluent (e.g., water or DMSO)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be chosen to encompass the expected MIC value. c. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Preparation of Inoculum: a. From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Inoculation: a. Within 15 minutes of standardization, add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control well. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Interpretation: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Cytotoxicity Assay: MTT Method
This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11][15]
Materials:
-
Mammalian cell line (e.g., Vero, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well flat-bottomed plates
-
Test compound
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-free blank.
-
Incubation: a. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 10 µL of the MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well. b. Mix gently on an orbital shaker to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Mouse Sepsis Model
This is a generalized protocol for a murine sepsis model to evaluate the in vivo efficacy of an antibacterial compound.[3]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile saline
-
Test compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)
-
Vehicle control
Procedure:
-
Inoculum Preparation: a. Grow the bacterial strain to the mid-logarithmic phase in the appropriate broth. b. Wash the bacterial cells with sterile saline and resuspend them to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal or sublethal infection model.
-
Infection: a. Inject the bacterial suspension intraperitoneally (IP) into the mice (typically 0.1-0.2 mL per mouse).
-
Treatment: a. At a predetermined time post-infection (e.g., 1-2 hours), administer the test compound via the desired route (e.g., intravenous, intraperitoneal, or oral). b. A control group should receive the vehicle alone. c. The dosing regimen (dose and frequency) should be based on pharmacokinetic and pharmacodynamic studies.
-
Monitoring: a. Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival for a specified period (e.g., 7-14 days).
-
Endpoint Analysis: a. Survival: Record the number of surviving mice in each group over time. b. Bacterial Load: At specific time points, euthanize a subset of mice and collect blood and organs (e.g., spleen, liver, kidneys). Homogenize the organs and perform serial dilutions and plate counts to determine the bacterial burden (CFU/gram of tissue or mL of blood).
-
Data Analysis: a. Compare the survival curves of the treated and control groups using statistical methods such as the log-rank test. b. Compare the bacterial loads in the blood and organs between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the discussed novel antibacterial compounds.
Caption: Inhibition of bacterial protein synthesis by ribosome-targeting antibiotics.
Caption: Inhibition of peptidoglycan synthesis by Lipid II-targeting antibiotics.
Conclusion
The novel antibacterial compounds discussed in this guide represent significant advancements in the fight against antimicrobial resistance. Their unique mechanisms of action provide a basis for overcoming existing resistance pathways. The provided experimental protocols offer a standardized framework for the evaluation of new and existing antimicrobial agents. Continued research and development in this area are critical to ensure a sustainable pipeline of effective treatments for bacterial infections in the years to come. The integration of innovative drug discovery platforms, such as those driven by artificial intelligence, will be instrumental in accelerating the identification and optimization of the next generation of antibiotics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Bacterium -in vivo model -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. imquestbio.com [imquestbio.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. | Semantic Scholar [semanticscholar.org]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. microbenotes.com [microbenotes.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Siderophore-Antibiotic Conjugates: A Technical Guide to Harnessing Bacterial Iron Uptake for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The ability of these pathogens to evade conventional antibiotics necessitates innovative therapeutic strategies. One of the most promising approaches is the development of siderophore-antibiotic conjugates, a "Trojan horse" strategy that exploits the essential iron acquisition systems of bacteria to deliver potent antimicrobial agents.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data in the field of siderophore-antibiotic conjugate research.
Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺) that are secreted by bacteria to scavenge this essential nutrient from their environment.[1][3] The bacterial cell then recognizes and actively transports the iron-laden siderophore across its outer membrane through specific receptors.[1][4] By chemically linking an antibiotic to a siderophore, the resulting conjugate can hijack this transport system, gaining entry into the bacterial cell and bypassing common resistance mechanisms such as reduced membrane permeability and efflux pumps.[5][6] The success of this strategy is exemplified by the FDA-approved drug cefiderocol, a cephalosporin conjugated to a synthetic siderophore, which has demonstrated potent activity against a range of carbapenem-resistant Gram-negative bacteria.[1][7][8]
This guide will delve into the mechanism of action of these conjugates, provide a comparative analysis of their in vitro efficacy, detail essential experimental protocols for their synthesis and evaluation, and visualize the intricate biological pathways and experimental workflows involved.
Mechanism of Action: The "Trojan Horse" Strategy
The efficacy of siderophore-antibiotic conjugates hinges on their ability to mimic natural siderophores, thereby deceiving bacterial iron uptake machinery. This process can be broken down into several key steps:
-
Chelation: The siderophore moiety of the conjugate binds to ferric iron in the extracellular environment. Cefiderocol, for instance, possesses a chlorocatechol group that chelates iron.[9][10]
-
Recognition and Transport: The iron-conjugate complex is recognized by specific siderophore receptors on the outer membrane of Gram-negative bacteria.[11][12] This recognition triggers active transport into the periplasmic space, a process energized by the TonB-ExbB-ExbD complex.[4][13] This active transport mechanism allows the conjugate to achieve higher concentrations in the periplasm than would be possible through passive diffusion alone.[5][14]
-
Drug Release and Target Engagement: Once in the periplasm, the antibiotic payload is released from the siderophore. For some conjugates, this release is facilitated by enzymatic cleavage of a linker.[1] In the case of cefiderocol, after dissociating from iron in the periplasmic space, the cephalosporin core binds to penicillin-binding proteins (PBPs), inhibiting peptidoglycan synthesis and leading to bacterial cell death.[5][11]
This "Trojan horse" approach is particularly effective against Gram-negative bacteria, whose outer membrane acts as a significant barrier to many antibiotics.[1]
In Vitro Efficacy of Siderophore-Antibiotic Conjugates
The potency of siderophore-antibiotic conjugates is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Below are tables summarizing the in vitro activity of cefiderocol and other notable siderophore-antibiotic conjugates.
Table 1: In Vitro Activity of Cefiderocol against Gram-Negative Pathogens [3][13]
| Organism | Meropenem-Nonsusceptible Isolates (%) Susceptible to Cefiderocol | Carbapenemase-Producing Enterobacterales (%) Susceptible to Cefiderocol |
| Enterobacterales | 96.7 | - MBL-producing: 91.5- KPC-producing: 98.4- OXA-48 group-producing: 97.3 |
| P. aeruginosa | 99.8 | - MBL-producing: 100 |
| A. baumannii | 94.2 | - MBL-producing: 60.0- OXA-23 group-producing: 95.6- OXA-24 group-producing: 89.5 |
| S. maltophilia | 98.6 | N/A |
Data compiled from multinational surveillance studies (SIDERO-WT, 2014-2019). Susceptibility breakpoints are based on CLSI guidelines.[13]
Table 2: In Vitro Activity of Selected Developmental Siderophore-Antibiotic Conjugates [11][15][16]
| Conjugate | Antibiotic Class | Target Organism(s) | Reported MIC Range (µg/mL or µM) |
| MECAM-Ampicillin (27) | β-lactam | E. coli, MRSA | 8- to 16-fold more potent than free ampicillin |
| Pyoverdine-Ampicillin (13) | β-lactam | P. aeruginosa PA01 | 0.39 µM |
| Fimsbactin-Daptomycin (26) | Lipopeptide | A. baumannii ATCC 17961 | 0.4 µM |
| Desferrioxamine B-Ciprofloxacin | Quinolone | Gram-positive bacteria | MICs in the low µM range |
Experimental Protocols
Synthesis and Purification of Siderophore-Antibiotic Conjugates
The synthesis of siderophore-antibiotic conjugates is a multistep process that requires careful chemical strategy to link the siderophore and antibiotic moieties, often via a linker, without compromising the activity of either component.
General Synthesis Workflow:
-
Functionalization of Siderophore and Antibiotic: Introduce reactive functional groups onto the siderophore and antibiotic molecules to enable their conjugation. This may involve protecting and deprotecting certain chemical groups to ensure specific reactions.
-
Linker Attachment: If a linker is used, it is typically attached to either the siderophore or the antibiotic in a separate step. Linkers can be designed to be stable or cleavable within the bacterial cell.[17]
-
Conjugation: The functionalized siderophore (or siderophore-linker) and antibiotic (or antibiotic-linker) are reacted together to form the final conjugate. Common conjugation chemistries include amide bond formation and click chemistry.[16][17]
-
Purification: The crude conjugate is purified to remove unreacted starting materials, byproducts, and other impurities.
Purification Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the purification of small molecules based on their polarity. Reversed-phase HPLC is commonly employed for siderophore-antibiotic conjugates.[1]
-
Immobilized Metal Affinity Chromatography (IMAC): This technique is particularly useful for purifying siderophores and their conjugates based on their metal-chelating properties.[10][18]
-
Solid-Phase Extraction (SPE): Techniques using materials like titanium dioxide nanoparticles have shown promise for the selective extraction and purification of siderophores from complex mixtures.[2][19]
Antimicrobial Susceptibility Testing (AST)
Determining the MIC of siderophore-antibiotic conjugates requires specific considerations to ensure accurate and reproducible results, as their activity is dependent on the iron concentration in the growth medium.
CLSI and EUCAST Guidelines for Cefiderocol MIC Testing: [9][13][20][21]
-
Medium: Broth microdilution testing must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). Standard Mueller-Hinton broth contains variable amounts of iron that can interfere with the activity of the conjugate.
-
Preparation of ID-CAMHB:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Treat the broth with a chelating resin (e.g., Chelex-100) to remove iron and other cations.
-
Filter the broth to remove the resin.
-
Supplement the iron-depleted broth with specific concentrations of calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) to support bacterial growth and the activity of metallo-β-lactamases.[9]
-
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland).
-
Incubation: Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours.
-
Endpoint Reading: The MIC is the lowest concentration of the conjugate that completely inhibits visible bacterial growth. Trailing endpoints, where reduced growth is observed over a range of concentrations, should be read at the well with approximately 80% growth inhibition.
Disk Diffusion Testing:
For disk diffusion, standard Mueller-Hinton agar is used. The zone of inhibition around the disk is measured, and the results are interpreted based on established breakpoints.
Visualizing Key Pathways and Workflows
To better understand the complex processes involved in siderophore-antibiotic conjugate research, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Conclusion and Future Directions
Siderophore-antibiotic conjugates represent a clinically validated and highly promising strategy to combat multidrug-resistant bacteria, particularly Gram-negative pathogens. By co-opting bacterial iron uptake systems, these agents can effectively deliver antibiotics to their intracellular or periplasmic targets, overcoming permeability barriers and circumventing some resistance mechanisms. The successful development and approval of cefiderocol have paved the way for a new generation of "Trojan horse" antibiotics.
Future research in this area will likely focus on several key aspects:
-
Expanding the Arsenal: Conjugating a wider variety of antibiotic classes to different siderophores to target a broader spectrum of bacteria and resistance mechanisms.
-
Optimizing Linker Chemistry: Designing linkers that ensure stability in the extracellular environment but allow for efficient and specific release of the antibiotic at the target site.
-
Overcoming Resistance: Investigating and addressing potential mechanisms of resistance to siderophore-antibiotic conjugates, such as mutations in siderophore receptors or the TonB-ExbB-ExbD system.
-
Combination Therapies: Exploring the synergistic effects of siderophore-antibiotic conjugates with other antimicrobial agents.
As our understanding of bacterial iron acquisition and the chemistry of conjugation deepens, the rational design of novel and highly effective siderophore-antibiotic conjugates will continue to be a critical component in the fight against antimicrobial resistance.
References
- 1. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Siderophore purification with titanium dioxide nanoparticle solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paho.org [paho.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New synthetic siderophores and their beta-lactam conjugates based on diamino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repo.uni-hannover.de [repo.uni-hannover.de]
- 13. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? [mdpi.com]
- 14. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The design and synthesis of an antibacterial phenothiazine–siderophore conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EUCAST: Cefiderocol MIC testing - guidance document [eucast.org]
- 19. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 20. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: "In Vitro" Antibacterial Assay for "Antibacterial Agent 128"
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for determining the in vitro antibacterial activity of "Antibacterial Agent 128." The primary methods described are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay to determine the Minimum Bactericidal Concentration (MBC).[1][2][3][4] These assays are fundamental in the preliminary screening and characterization of new antimicrobial compounds.[5][6] The protocol is based on established guidelines to ensure reproducibility and accuracy.[1][7]
Data Presentation
The quantitative results from the MIC and MBC assays for "this compound" against various bacterial strains should be summarized as shown in Table 1. This format allows for a clear and concise comparison of the agent's efficacy.
Table 1: Summary of MIC and MBC Values for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 32 |
| Escherichia coli | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 64 | >128 |
| Enterococcus faecalis | Gram-positive | 8 | 16 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][8][9] This protocol involves preparing two-fold dilutions of "this compound" in a liquid growth medium in a 96-well microtiter plate.[1][10]
3.1.1. Materials and Reagents
-
"this compound" stock solution (concentration to be determined based on expected potency)
-
Sterile 96-well microtiter plates[10]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[2][11]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
3.1.2. Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and transfer them to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm (OD600 should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][10]
-
-
Preparation of "this compound" Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the "this compound" stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down. Repeat this process across the row to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted "this compound." This will bring the final volume in each well to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.
-
Include a positive control well (MHB with inoculum, no agent) and a negative control well (MHB only, no inoculum).
-
Seal the plate and incubate at 37°C for 16-20 hours.[8]
-
-
Interpretation of Results:
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] This assay is a continuation of the MIC test.
3.2.1. Materials and Reagents
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (37°C)
3.2.2. Procedure
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[9]
-
Spot-plate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the in vitro antibacterial assays described.
Caption: Workflow for MIC and MBC determination.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microchemlab.com [microchemlab.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Broth microdilution assay: Significance and symbolism [wisdomlib.org]
- 5. protocols.io [protocols.io]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Broth Microdilution Method for "Antibacterial agent 128"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 128" is a novel siderophore-ciprofloxacin conjugate designed to overcome bacterial resistance mechanisms. This "Trojan horse" strategy utilizes the bacterium's own iron uptake systems to actively transport the antibiotic into the cell, thereby increasing its intracellular concentration and efficacy. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2][3]
This document provides a detailed protocol for determining the MIC of "this compound" against target organisms, with specific considerations for its nature as a siderophore conjugate. Accurate and reproducible MIC data are crucial for the preclinical development and evaluation of new antibacterial agents.
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.
For siderophore-antibiotic conjugates like "this compound," it is critical to perform the assay in an iron-depleted medium. This is because the expression of bacterial siderophore transport systems is upregulated in iron-limited environments.[2] Testing in standard Mueller-Hinton Broth, which has a higher iron content, may not accurately reflect the agent's potential, as the primary mechanism of uptake would not be induced. Therefore, this protocol specifies the use of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).
Experimental Protocols
Materials and Equipment
-
"this compound" (stock solution of known concentration)
-
Ciprofloxacin (for quality control)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Mueller-Hinton Broth (MHB) powder
-
Chelex® 100 resin
-
Sterile deionized water
-
CaCl₂ and MgCl₂ solutions for cation adjustment
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
Bacterial strains:
-
Test organisms (e.g., Pseudomonas aeruginosa, Burkholderia pseudomallei)
-
Quality Control (QC) strains (e.g., P. aeruginosa ATCC® 27853™, Escherichia coli ATCC® 25922™)
-
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This procedure should be performed according to CLSI guidelines.
-
Prepare Mueller-Hinton Broth (MHB): Prepare MHB from dehydrated powder according to the manufacturer's instructions. Autoclave to sterilize.
-
Iron Chelation:
-
To 1 liter of sterile, cooled MHB, add 100 g of Chelex® 100 resin.
-
Stir the mixture at room temperature for 6 hours to allow for efficient iron removal.
-
Filter the broth through a sterile 0.22 µm filter to remove the Chelex® 100 resin.
-
-
Cation Adjustment:
-
The chelation process removes other divalent cations in addition to iron. These must be added back to the medium to ensure proper bacterial growth.
-
Aseptically add sterile solutions of CaCl₂ and MgCl₂ to achieve final concentrations of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.
-
-
pH Adjustment and Sterilization:
-
Adjust the pH of the ID-CAMHB to 7.2-7.4 using sterile HCl or NaOH.
-
Sterilize the final medium by filtration through a 0.22 µm filter.
-
-
Quality Control: The final iron concentration in the ID-CAMHB should be ≤0.03 µg/mL. This can be verified using methods such as inductively coupled plasma mass spectrometry (ICP-MS).
Preparation of "this compound" Dilutions
-
Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO, water) at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions of "this compound" in ID-CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. For P. aeruginosa and B. pseudomallei, a suggested range is 128 µg/mL to 0.125 µg/mL.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Microtiter Plate Inoculation
-
Dispense 50 µL of ID-CAMHB into each well of a 96-well microtiter plate.
-
Transfer 50 µL of the appropriate "this compound" dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final concentrations of the agent.
-
The final step is to add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing 100 µL of ID-CAMHB and 10 µL of the bacterial inoculum, with no antibacterial agent.
-
Sterility Control: Wells containing 110 µL of uninoculated ID-CAMHB.
-
Incubation and Reading
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, place the plate on a reading mirror or a dark, non-reflective surface to facilitate visual inspection.
-
The MIC is the lowest concentration of "this compound" that shows complete inhibition of visible growth. A distinct button of bacterial growth at the bottom of the well or definite turbidity indicates bacterial growth.
-
The growth control well should show clear evidence of growth, and the sterility control well should remain clear.
Data Presentation
MIC values are typically reported in µg/mL. Data for "this compound" and quality control organisms should be summarized in tables for clear comparison.
Table 1: Hypothetical MIC Distribution of "this compound" against Clinical Isolates
| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| P. aeruginosa (100) | 0.25 - 64 | 2 | 32 |
| B. pseudomallei (50) | 1 - 32 | 4 | 16 |
MIC₅₀: The concentration at which 50% of the isolates are inhibited. MIC₉₀: The concentration at which 90% of the isolates are inhibited.
Table 2: Quality Control Results for Broth Microdilution Assay
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Observed MIC (µg/mL) |
| P. aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 | 0.5 |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 | 0.008 |
Experimental Workflow Diagram
Interpretation of Results
The MIC is recorded as the lowest concentration of "this compound" that shows no visible growth. As "this compound" is a developmental compound, there are no established clinical breakpoints from regulatory bodies like CLSI or EUCAST. The interpretation of the MIC values should be in the context of the agent's in vitro potency and can be used to compare its activity against different bacterial strains or with other antimicrobial agents.
Troubleshooting
-
No growth in the growth control well: This invalidates the test. Possible causes include an improperly prepared inoculum, inactive microorganisms, or issues with the growth medium. The assay should be repeated.
-
Growth in the sterility control well: This indicates contamination of the medium or the microtiter plate. The test is invalid and should be repeated with fresh, sterile materials.
-
MICs for QC strains are out of the acceptable range: This suggests a technical error in the procedure, such as incorrect preparation of the antimicrobial dilutions, improper inoculum density, or incorrect incubation conditions. The entire procedure should be reviewed and the test repeated.
-
"Skipped" wells (growth at a higher concentration and no growth at a lower one): This can occur due to technical errors in dilution or inoculation. The test for that organism should be repeated.
-
Hazy or trailing endpoints: This can make it difficult to determine the exact MIC. Ensure the inoculum is not too dense. For some drug-bug combinations, trailing is a known phenomenon, and reading should be based on a significant reduction in growth compared to the growth control.
These application notes and protocols provide a comprehensive guide for determining the MIC of "this compound" using the broth microdilution method. Adherence to these guidelines will ensure the generation of accurate and reproducible data essential for the advancement of this novel therapeutic candidate.
References
Application Notes and Protocols: Antibacterial Agent 128 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential information for the utilization of Antibacterial Agent 128 in in vitro antibacterial assays. This document includes guidance on solubilization, experimental procedures for determining antibacterial efficacy, and an overview of its mechanism of action.
Product Information
Product Name: this compound
Description: this compound is a conjugate of a siderophore analog and the fluoroquinolone antibiotic, ciprofloxacin, connected by a cleavable linker.[1] This "Trojan horse" strategy utilizes bacterial iron uptake systems to facilitate the entry of ciprofloxacin into the bacterial cell, thereby overcoming potential permeability issues and increasing intracellular concentration of the active drug.[2][3][4][5]
Molecular Formula: C₂₆H₂₅FN₄O₈
Molecular Weight: 556.50 g/mol
Solubility Guidelines
General Recommendations:
-
Primary Solvent: Due to the chemical structure, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for preparing a high-concentration stock solution.
-
Aqueous Media: Subsequent dilutions for in vitro assays should be made in the appropriate bacteriological broth (e.g., Mueller-Hinton Broth). It is critical to observe for any precipitation upon dilution.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Use | Comments |
| Dimethyl Sulfoxide (DMSO) | Primary stock solution | Start with a small amount of solvent and gradually increase to the desired concentration. Use of sonication or gentle warming (not exceeding 37°C) may aid dissolution. |
| Ethanol | Alternative solvent | May be suitable for some applications, but compatibility with the assay system should be verified. |
| Water | Not recommended for primary stock | Low solubility is expected. Use for serial dilutions from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution and Determination of Solubility
This protocol outlines the steps to prepare a concentrated stock solution of this compound and to determine its approximate solubility in a chosen solvent (e.g., DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
Procedure:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound and place it in a sterile microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, add another small, precise volume of DMSO (e.g., 10 µL) and repeat steps 3-5.
-
Continue this process until the compound is fully dissolved.
-
Calculate the solubility based on the total volume of solvent used to dissolve the known weight of the compound.
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The following is a standard broth microdilution protocol that can be adapted for this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of CAMHB into each well of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., for a 1 mg/mL stock, adding 2 µL to 98 µL of broth gives an initial concentration of 20 µg/mL). Ensure the final DMSO concentration does not inhibit bacterial growth (typically ≤1%).
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually identifying the lowest concentration of this compound that shows no visible turbidity (growth).
-
The MIC can also be determined by reading the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Table 2: Example MIC Assay Plate Setup
| Well | Content |
| Row A, Columns 1-10 | Serial dilutions of this compound + Inoculum |
| Row A, Column 11 | Positive Control (Inoculum + Broth) |
| Row A, Column 12 | Negative Control (Broth only) |
Mechanism of Action
This compound functions through a dual-action mechanism facilitated by its siderophore-ciprofloxacin conjugate structure.
-
Bacterial Iron Uptake System Hijacking: Bacteria require iron for survival and have evolved sophisticated systems to acquire it from the environment. Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺) that are secreted by bacteria. The resulting ferri-siderophore complex is then recognized by specific outer membrane receptors and actively transported into the cell. This compound mimics this natural process. The siderophore component of the conjugate binds to bacterial iron uptake receptors, tricking the bacterium into transporting the entire molecule across its cell membranes.[2][4][5]
-
Inhibition of DNA Synthesis: Once inside the bacterial cytoplasm, the cleavable linker is hydrolyzed, releasing the ciprofloxacin payload. Ciprofloxacin is a fluoroquinolone antibiotic that targets two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.
-
DNA Gyrase Inhibition: Prevents the relaxation of supercoiled DNA, which is necessary for DNA replication and transcription.
-
Topoisomerase IV Inhibition: Interferes with the separation of replicated chromosomal DNA into daughter cells during cell division.
-
The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: "Trojan Horse" mechanism of this compound.
References
- 1. Synthesis and study of new siderophore analog-ciprofloxacin conjugates with antibiotic activities against Pseudomonas aeruginosa and Burkholderia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-fluoroquinolone conjugates containing potential reduction-triggered linkers for drug release: synthesis and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugates of Iron-Transporting N-Hydroxylactams with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theranostic Gallium Siderophore Ciprofloxacin Conjugate with Broad Spectrum Antibiotic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orb1982423-5mg | this compound Clinisciences [clinisciences.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Kill Assays of Antibacterial Agent 128
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial agent 128 is a novel antimicrobial compound with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide a detailed protocol for performing time-kill assays to evaluate the in vitro efficacy of this agent. Time-kill assays are crucial for determining the rate and extent of bacterial killing and for understanding the pharmacodynamics of an antimicrobial agent.[1][2][3] The data generated from these assays are essential for preclinical and clinical development of new antibacterial drugs.
Mechanism of Action
This compound primarily functions by inhibiting bacterial cell wall synthesis.[4][5] Specifically, it targets and irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall.[5] This inhibition leads to the disruption of cell wall integrity, causing cell lysis and death.[4][5] The bactericidal effect of this compound is a result of this targeted disruption of a vital bacterial process.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Data Presentation
The results of a time-kill assay are typically presented as the log10 reduction in colony-forming units per milliliter (CFU/mL) over time compared to the initial inoculum. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL.[1][6] The following table summarizes representative time-kill data for this compound against Staphylococcus aureus.
| Time (hours) | Mean Log10 CFU/mL (Growth Control) | Mean Log10 CFU/mL (0.5x MIC) | Mean Log10 CFU/mL (1x MIC) | Mean Log10 CFU/mL (2x MIC) | Mean Log10 CFU/mL (4x MIC) |
| 0 | 6.02 | 6.01 | 6.03 | 6.02 | 6.01 |
| 2 | 6.85 | 5.54 | 4.21 | 3.15 | 2.58 |
| 4 | 7.91 | 4.89 | 3.05 | <2.00 | <2.00 |
| 6 | 8.75 | 4.32 | <2.00 | <2.00 | <2.00 |
| 8 | 9.12 | 4.15 | <2.00 | <2.00 | <2.00 |
| 24 | 9.58 | 4.05 | <2.00 | <2.00 | <2.00 |
Experimental Protocols
The following is a detailed protocol for performing a time-kill assay with this compound. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][7]
1. Materials
-
Bacterial Strain: A susceptible strain of bacteria (e.g., Staphylococcus aureus ATCC 29213).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plating Medium: Tryptic Soy Agar (TSA) plates.
-
This compound: Stock solution of known concentration.
-
Phosphate-Buffered Saline (PBS): Sterile, for dilutions.
-
Sterile Culture Tubes or Flasks.
-
Incubator: Set to 35-37°C.
-
Spectrophotometer.
-
Micropipettes and Sterile Tips.
-
Spiral Plater or Manual Plating Supplies.
-
Colony Counter.
2. Experimental Workflow
The following diagram outlines the workflow for the time-kill assay.
Caption: Workflow for a standard time-kill assay.
3. Detailed Methodology
-
Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (approximately 2-4 hours), corresponding to an optical density at 600 nm (OD600) of 0.2-0.3.[6]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare a series of sterile tubes containing CAMHB with varying concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).
-
Include a growth control tube containing only CAMHB and no antibacterial agent.
-
The final volume in each tube should be 10 mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each tube to achieve the target starting density.
-
Immediately after inoculation (time 0), remove an aliquot from the growth control tube for viable cell counting to confirm the initial inoculum concentration.
-
Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[6][7]
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates. The dilution factor should be chosen to yield countable colonies (30-300 CFU).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, count the number of colonies on each plate.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
Interpretation of Results
-
Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.[1][6]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where the bacterial count remains similar to the initial inoculum, is considered bacteriostatic.[1]
-
Indifference: Little to no change in bacterial growth compared to the growth control.[7]
By following these detailed protocols, researchers can accurately assess the bactericidal or bacteriostatic activity of this compound and generate robust data for further drug development.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scribd.com [scribd.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for "Antibacterial Agent 128" in Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Antibacterial agent 128" (also known as P128), a potent bactericidal protein, in the study and management of Staphylococcus aureus biofilms. The information compiled herein, including detailed protocols and quantitative data summaries, is intended to facilitate the effective application of this agent in research and drug development settings.
Introduction
Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to conventional antibiotics and host immune responses. "this compound" (P128) is a chimeric protein with a dual mechanism of action. It comprises a cell wall-degrading enzymatic region derived from a bacteriophage and a Staphylococcus-specific binding domain from lysostaphin.[1][2][3] This unique structure allows P128 to specifically target and lyse S. aureus cells by cleaving the pentaglycine cross-bridge of their peptidoglycan.[1][4] This direct bactericidal activity makes P128 a promising agent for combating S. aureus biofilms, both as a standalone treatment and in combination with other antibiotics.
Mechanism of Action
The primary mechanism of action of P128 is the enzymatic degradation of the S. aureus cell wall. Unlike many conventional antibiotics that interfere with metabolic pathways or cellular replication, P128 directly targets the structural integrity of the bacterial cell. This direct lytic activity is rapid and effective against both planktonic and biofilm-embedded S. aureus, including methicillin-resistant strains (MRSA).[2][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of P128 against S. aureus biofilms, both alone and in synergy with standard-of-care antibiotics.
Table 1: Bactericidal Activity of P128 against Preformed S. aureus Biofilms
| P128 Concentration (µg/mL) | Percent Killing of S. aureus in Biofilm |
| 7.8 | >90% |
| >31 | 99.9% |
Data extracted from studies on 72-hour preformed S. aureus ATCC 29213 biofilms treated for 6 hours.[6]
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of P128 against various S. aureus Strains
| S. aureus Strain | MBIC of P128 (µg/mL) |
| ATCC 29213 (MSSA) | 15.6 |
| BK1 (MRSA) | 31.2 |
| B9241 (GMRSA) | 62.5 |
| MW2 (CA-MRSA) | 31.2 |
MBIC values were determined after a 6-hour treatment of 72-hour preformed biofilms.
Table 3: Synergistic Activity of P128 with Conventional Antibiotics against S. aureus Biofilms
| S. aureus Strain | Antibiotic | MBIC of Antibiotic Alone (µg/mL) | MBIC of Antibiotic with P128 (µg/mL) | MBIC of P128 Alone (µg/mL) | MBIC of P128 with Antibiotic (µg/mL) |
| B9241 (GMRSA) | Gentamicin | >1000 | 15.6 | 62.5 | 3.9 |
| B9241 (GMRSA) | Vancomycin | 125 | 7.8 | 62.5 | 7.8 |
| B9241 (GMRSA) | Ciprofloxacin | 250 | 3.9 | 62.5 | 7.8 |
| MW2 (CA-MRSA) | Vancomycin | 125 | 3.9 | 31.2 | 7.8 |
| MW2 (CA-MRSA) | Linezolid | 62.5 | 7.8 | 31.2 | 7.8 |
| MW2 (CA-MRSA) | Daptomycin | 31.2 | 3.9 | 31.2 | 7.8 |
Data demonstrates a significant reduction in the MBIC of conventional antibiotics when used in combination with P128, indicating strong synergistic effects.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of P128's anti-biofilm properties.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is used to determine the minimum concentration of an antimicrobial agent required to inhibit the metabolic activity of a pre-formed biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
S. aureus strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
P128 (stock solution of known concentration)
-
Phosphate-buffered saline (PBS), sterile
-
Resazurin solution (e.g., 0.02% in PBS)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-72 hours to allow for biofilm formation.
-
-
Treatment:
-
Carefully aspirate the planktonic culture from each well without disturbing the biofilm.
-
Gently wash the biofilms twice with 200 µL of sterile PBS.
-
Prepare serial dilutions of P128 in fresh TSB.
-
Add 200 µL of the P128 dilutions to the wells containing the biofilms. Include a no-treatment control (TSB only).
-
Incubate the plate at 37°C for the desired treatment time (e.g., 6, 12, or 24 hours).
-
-
Quantification of Viability:
-
Aspirate the treatment solution from the wells.
-
Wash the biofilms twice with sterile PBS.
-
Add 200 µL of resazurin solution to each well.
-
Incubate in the dark at 37°C for 1-4 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
The MBIC is defined as the lowest concentration of P128 that results in a significant reduction (e.g., ≥90%) in metabolic activity compared to the untreated control.[7]
-
Protocol 2: Colony Forming Unit (CFU) Reduction Assay
This protocol quantifies the number of viable bacterial cells within a biofilm following treatment with P128.
Materials:
-
Biofilms grown in 96-well plates (as described in Protocol 1)
-
P128 (stock solution of known concentration)
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Tryptic Soy Agar (TSA) plates
-
Sterile dilution tubes and pipettes
Procedure:
-
Biofilm Formation and Treatment:
-
Grow and treat biofilms with P128 as described in Protocol 1, steps 1 and 2.
-
-
Biofilm Disruption and Cell Recovery:
-
After treatment, aspirate the P128 solution and wash the biofilms twice with sterile PBS.
-
Add 200 µL of sterile PBS to each well.
-
Scrape the biofilm from the bottom of the wells using a sterile pipette tip.
-
Transfer the biofilm suspension to a sterile microcentrifuge tube.
-
Disrupt the biofilm clumps by sonication (e.g., 30 seconds to 1 minute) or vigorous vortexing to release individual cells.
-
-
Serial Dilution and Plating:
-
Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
CFU Counting and Analysis:
-
Count the number of colonies on the plates.
-
Calculate the CFU per well by multiplying the colony count by the dilution factor.
-
Compare the CFU counts of P128-treated biofilms to the untreated control to determine the log reduction in viable cells.
-
Protocol 3: Scanning Electron Microscopy (SEM) of Biofilms
This protocol allows for the visualization of the structural changes in S. aureus biofilms after treatment with P128.
Materials:
-
Sterile coverslips or other surfaces for biofilm growth
-
S. aureus strain of interest
-
TSB with 1% glucose
-
P128
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%)
-
Critical point dryer or chemical drying agent (e.g., hexamethyldisilazane - HMDS)
-
Sputter coater
-
Scanning Electron Microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Place sterile coverslips in a petri dish or multi-well plate.
-
Inoculate with S. aureus in TSB with 1% glucose and incubate to form biofilms on the coverslips.
-
Treat the biofilms with the desired concentration of P128 for a specified time. Include an untreated control.
-
-
Fixation:
-
Gently wash the coverslips with PBS.
-
Immerse the coverslips in the primary fixative for at least 2 hours at room temperature or overnight at 4°C.[8]
-
Wash the coverslips three times with buffer.
-
Immerse the coverslips in the secondary fixative for 1-2 hours.[8]
-
Wash the coverslips three times with buffer.
-
-
Dehydration:
-
Drying:
-
Critical point dry the samples or chemically dry them using HMDS.[8]
-
-
Coating and Imaging:
-
Mount the dried samples on SEM stubs.
-
Sputter coat the samples with a conductive metal (e.g., gold-palladium).
-
Image the samples using a scanning electron microscope.
-
Visualizations
The following diagrams illustrate the experimental workflows and the synergistic relationship of P128.
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) Assay.
Caption: Workflow for the Colony Forming Unit (CFU) Reduction Assay.
Caption: Logical Relationship of P128's Synergistic Action with Antibiotics.
References
- 1. Bacteriophage-derived CHAP domain protein, P128, kills Staphylococcus cells by cleaving interpeptide cross-bridge of peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal activity of bacteriophage derived chimeric protein P128 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antistaphylococcal activity of bacteriophage derived chimeric protein P128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacteriophage-derived CHAP domain protein, P128, kills Staphylococcus cells by cleaving interpeptide cross-bridge of peptidoglycan. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 9. ibidi.com [ibidi.com]
Application Notes and Protocols for Antibacterial Agent 128 in Bacterial Iron Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 128 is a novel siderophore-ciprofloxacin conjugate designed to exploit bacterial iron transport systems for targeted drug delivery. This "Trojan horse" strategy allows the potent antibiotic, ciprofloxacin, to bypass outer membrane permeability barriers in Gram-negative bacteria, leading to enhanced antimicrobial activity. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in the study of bacterial iron transport and as a potential therapeutic agent. The agent, also referred to as compound 2d in scientific literature, consists of a hydroxypyridinone moiety, which acts as the siderophore analog, a cleavable linker, and the ciprofloxacin core.[1]
Mechanism of Action
This compound mimics natural siderophores, which are small, high-affinity iron-chelating molecules secreted by bacteria to scavenge iron from the environment. In iron-limited conditions, bacteria upregulate the expression of specific outer membrane receptors to recognize and internalize ferric-siderophore complexes. This compound binds to ferric iron (Fe³⁺) in the extracellular environment and is actively transported into the periplasmic space through these siderophore uptake pathways. Once inside the bacterium, the cleavable linker is designed to be hydrolyzed, releasing the ciprofloxacin payload, which can then exert its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV.[1]
Quantitative Data
The antibacterial efficacy of this compound has been evaluated against several clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible bacterial growth, are summarized in the table below. These studies highlight the potent activity of the conjugate, particularly against Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance to many antibiotics.
| Bacterial Strain | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa (various strains) | 0.25 - 64 |
| Burkholderia pseudomallei (various strains) | 1 - 32 |
| Burkholderia thailandensis (various strains) | 4 - 128 |
Table 1: Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay in Iron-Depleted Medium
This protocol is essential for evaluating the antibacterial activity of siderophore-antibiotic conjugates, as their efficacy is dependent on the expression of iron uptake systems, which are induced under iron-limiting conditions.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., P. aeruginosa ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Chelex 100 resin
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile tubes and pipettes
-
CaCl₂, MgCl₂, ZnCl₂ stock solutions
Procedure:
-
Preparation of Iron-Depleted CAMHB (ID-CAMHB):
-
Prepare CAMHB according to the manufacturer's instructions.
-
Add Chelex 100 resin to the CAMHB at a concentration of 5 g/100 mL.
-
Stir the mixture at room temperature for 2 hours to chelate divalent cations, including iron.
-
Filter the broth through a 0.22 µm filter to remove the resin.
-
Supplement the iron-depleted broth with physiological concentrations of essential cations by adding CaCl₂ (to a final concentration of 50 mg/L), MgCl₂ (to a final concentration of 25 mg/L), and ZnCl₂ (to a final concentration of 1 mg/L).
-
Confirm the final pH is between 7.2 and 7.4.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in ID-CAMHB to the highest concentration to be tested.
-
Perform a two-fold serial dilution of the agent in ID-CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria in ID-CAMHB without the agent) and a negative control (ID-CAMHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Bacterial Iron Uptake Assay
This assay helps to confirm that this compound is actively transported into the bacterial cell via iron uptake systems.
Materials:
-
This compound
-
Radiolabeled iron (e.g., ⁵⁵FeCl₃)
-
Bacterial strains of interest
-
Iron-deficient minimal medium (e.g., M9 minimal medium)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain overnight in an iron-rich medium (e.g., LB broth).
-
Pellet the cells by centrifugation, wash them twice with iron-deficient minimal medium to remove residual iron.
-
Resuspend the cells in iron-deficient minimal medium and grow them for several hours to induce the expression of iron uptake systems.
-
-
Preparation of Radiolabeled Complex:
-
Prepare a solution of this compound in the minimal medium.
-
Add ⁵⁵FeCl₃ to the solution to form the ⁵⁵Fe-Antibacterial agent 128 complex. The molar ratio of agent to iron should be optimized to ensure complex formation.
-
-
Uptake Experiment:
-
Adjust the density of the iron-starved bacterial culture to a defined OD₆₀₀ (e.g., 0.5).
-
Initiate the uptake experiment by adding the ⁵⁵Fe-Antibacterial agent 128 complex to the bacterial suspension.
-
As a control, add ⁵⁵FeCl₃ alone to a separate bacterial suspension.
-
Incubate the suspensions at 37°C with shaking.
-
-
Sampling and Measurement:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the bacterial suspension.
-
Immediately filter the aliquots through a 0.45 µm filter to separate the bacteria from the medium.
-
Wash the filters with ice-cold minimal medium to remove any non-specifically bound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ⁵⁵Fe taken up by the bacteria at each time point (expressed as pmol of Fe per mg of bacterial protein or per 10⁹ cells).
-
Plot the iron uptake over time to determine the rate of transport. An increased rate of uptake in the presence of this compound compared to the control indicates that the agent facilitates iron transport.
-
Conclusion
This compound represents a promising application of the siderophore-based drug delivery strategy. The provided data and protocols offer a framework for researchers to further investigate its antibacterial properties and its interaction with bacterial iron transport systems. These studies are crucial for the development of new and effective treatments against multidrug-resistant bacteria.
References
Application of "Antibacterial agent 128" in gram-negative bacteria research
Disclaimer: The compound "Antibacterial agent 128" does not correspond to a specifically named antibacterial agent in publicly available scientific literature. The number '128' is often used in antimicrobial susceptibility testing to denote a Minimum Inhibitory Concentration (MIC) value (e.g., >128 µg/mL), which typically indicates a high level of resistance.
Therefore, this document presents a detailed application and protocol guide for a hypothetical novel antibacterial agent, designated "Inhibix-128," to illustrate its potential application in Gram-negative bacteria research as per the user's request. All data and pathways are illustrative.
Application Notes: Inhibix-128
Compound Class: Novel Synthetic Bicyclic Peptide
Target: LptD/E Complex of the Lipopolysaccharide (LPS) Transport Machinery
Spectrum of Activity: Potent bactericidal activity against a broad range of Gram-negative bacteria, including multi-drug resistant (MDR) strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. It has no significant activity against Gram-positive bacteria or eukaryotic cells.
Mechanism of Action: Inhibix-128 selectively binds to the LptD/E complex, a crucial component of the LPS transport bridge in the outer membrane of Gram-negative bacteria. This binding event obstructs the transport and insertion of newly synthesized LPS molecules into the outer leaflet of the outer membrane. The disruption of this essential process leads to the accumulation of LPS in the periplasm, compromising the integrity of the outer membrane, leading to cell lysis and death.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Inhibix-128 against Gram-Negative Pathogens
The following table summarizes the in vitro activity of Inhibix-128 compared to conventional antibiotics. MIC values were determined by the broth microdilution method according to CLSI guidelines.[1][2]
| Bacterial Strain | Resistance Phenotype | Inhibix-128 MIC (µg/mL) | Meropenem MIC (µg/mL) | Colistin MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-Type | 0.5 | 0.06 | 0.5 |
| E. coli NDM-1 | Carbapenem-Resistant | 0.5 | >128 | 1 |
| K. pneumoniae ATCC 13883 | Wild-Type | 1 | 0.125 | 1 |
| K. pneumoniae KPC-3 | Carbapenem-Resistant | 1 | 64 | 1 |
| P. aeruginosa PAO1 | Wild-Type | 2 | 1 | 2 |
| P. aeruginosa MDR-12 | Multi-Drug Resistant | 2 | >128 | 32 |
Mandatory Visualizations
Caption: Proposed mechanism of action of Inhibix-128.
Caption: Experimental workflow for MIC determination.
Caption: Logical cascade from target inhibition to cell death.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the minimum concentration of Inhibix-128 required to inhibit the visible growth of a bacterial isolate.[1][3]
Materials:
-
Inhibix-128 stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Inhibix-128 Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Inhibix-128 stock solution at 2x the highest desired concentration to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. Pick several colonies of the test bacterium from an agar plate and suspend in saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: a. Inoculate each well (columns 1-11) with 100 µL of the final bacterial suspension. This results in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 200 µL per well. The drug concentrations are now at their final 1x values.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of Inhibix-128 at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader.[4]
Protocol 2: Time-Kill Kinetic Assay
This assay determines the rate at which Inhibix-128 kills a bacterial population over time.[5]
Materials:
-
Inhibix-128 stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Preparation: a. Prepare flasks containing CAMHB with Inhibix-128 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control flask. b. Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in each flask.
-
Incubation and Sampling: a. Place the flasks in a shaking incubator at 37°C. b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Quantification of Viable Bacteria: a. Perform 10-fold serial dilutions of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of Inhibix-128. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.
Protocol 3: Outer Membrane Permeability Assay
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the Gram-negative outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
Materials:
-
Inhibix-128 stock solution
-
Polymyxin B (as a positive control for membrane disruption)
-
Bacterial cells washed and resuspended in a buffer (e.g., 5 mM HEPES, pH 7.2)
-
NPN stock solution (e.g., 500 µM in acetone)
-
Fluorometer with excitation at 350 nm and emission at 420 nm
-
96-well black microtiter plates
Procedure:
-
Cell Preparation: a. Grow the bacterial culture to mid-log phase, then harvest the cells by centrifugation. b. Wash the cell pellet twice with HEPES buffer and resuspend in the same buffer to an optical density (OD₆₀₀) of approximately 0.5.
-
Assay Setup: a. In a 96-well black plate, add 100 µL of the cell suspension to each well. b. Add NPN to each well to a final concentration of 10 µM.
-
Fluorescence Measurement: a. Measure the baseline fluorescence. b. Add varying concentrations of Inhibix-128 (and Polymyxin B for the positive control) to the wells. c. Immediately monitor the increase in fluorescence over time. The rate and magnitude of the fluorescence increase are proportional to the degree of outer membrane permeabilization.
-
Data Analysis: a. Plot the change in fluorescence intensity against time or drug concentration. A significant increase in fluorescence upon addition of Inhibix-128 indicates that the agent disrupts the outer membrane, allowing NPN to enter and bind to the inner membrane.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Antibacterial agent 128" MIC assay variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for the hypothetical "Antibacterial agent 128." The principles and protocols outlined here are based on established standards and are broadly applicable to antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is considered acceptable variability for an MIC assay?
A1: For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value.[1][2] For example, if the most frequent MIC result for your quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.
Q2: What are the most common sources of variability in MIC assays?
A2: The most significant sources of variability stem from inconsistencies in key experimental steps. These include improper preparation of the bacterial inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in endpoint reading.[3][4][5]
Q3: How often should I run quality control (QC) strains?
A3: Quality control strains, such as E. coli ATCC 25922 and S. aureus ATCC 25923, should be included every time you perform an MIC assay.[6] This practice is essential to verify the accuracy and reproducibility of your test system, including the media, antibiotic dilutions, and incubation conditions.[6][7] If the MIC for the QC strain falls outside its acceptable range, the results for the test agent are considered invalid.[6]
Troubleshooting Guides
Issue 1: My MIC values for Agent 128 are inconsistent between experiments.
This is a common issue that can often be resolved by systematically checking key experimental parameters.
| Potential Cause | Troubleshooting Action |
| Inoculum Density | The final concentration of bacteria in each well is critical.[7] An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can lead to falsely low MICs. Solution: Standardize your inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This suspension must then be diluted to achieve a final well concentration of approximately 5 x 10⁵ CFU/mL.[9][10] Perform colony counts on your inoculum periodically to verify your standardization method.[11] |
| Media Composition | The choice of media can significantly influence MIC results.[7] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious aerobic bacteria.[10][12] Variations in cation concentrations (Ca²⁺, Mg²⁺), pH, or the presence of inhibitors can affect the activity of Agent 128. Solution: Use a single, high-quality lot of commercially prepared CAMHB for a series of experiments. Check the pH of each new batch. If preparing media in-house, adhere strictly to the formulation protocol. |
| Agent 128 Preparation | Errors in weighing, dissolving, or serially diluting Agent 128 are a direct source of variability. The agent's stability in the solvent and media is also a factor. Solution: Prepare a fresh stock solution of Agent 128 for each experiment. Use calibrated pipettes and a validated dilution scheme. If solubility is an issue, assess the compound's stability in the assay medium over the incubation period. |
| Incubation Conditions | Deviations in incubation temperature or duration can alter bacterial growth rates and, consequently, MIC values.[3] Solution: Use a calibrated incubator set to 35°C ± 2°C.[13] Incubate plates for a consistent duration, typically 16-20 hours for most bacteria.[10] Ensure plates are not stacked in a way that prevents uniform heat distribution. |
Issue 2: The MIC endpoint is difficult to read due to a "trailing" effect.
A trailing endpoint occurs when you observe reduced but still visible bacterial growth over a wide range of concentrations, making it difficult to determine the true MIC. This is sometimes seen with bacteriostatic agents.[14][15][16]
| Potential Cause | Troubleshooting Action |
| Sub-inhibitory Growth | The agent may not be completely killing the bacteria but only slowing its growth. This can result in hazy, low-level turbidity in multiple wells. Solution: The MIC should be recorded as the lowest concentration that causes a significant reduction in growth (e.g., ~80% reduction) compared to the positive control well. This requires a consistent and clearly defined reading protocol. Reading the plates after a shorter incubation period (e.g., at 24 hours instead of 48) may also provide a clearer endpoint for some compounds.[14][15][16] |
| Media pH Shift | Bacterial metabolism during growth can alter the pH of the medium, which may affect the activity of a pH-sensitive compound like Agent 128, contributing to trailing.[17] Solution: Ensure your growth medium is adequately buffered. Standard RPMI-1640 medium used for fungi, for example, is buffered with MOPS to maintain a stable pH.[17] |
Issue 3: Agent 128 appears to precipitate in the microtiter plate.
Compound precipitation removes the active agent from the solution, leading to inaccurate and artificially high MIC values.
| Potential Cause | Troubleshooting Action |
| Low Solubility | Agent 128 may have poor solubility in the aqueous assay medium. Solution: The recommended solvent for the stock solution is typically dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay wells does not exceed a level that affects bacterial growth (usually ≤1%). If precipitation still occurs, investigate alternative solvents or the use of solubilizing agents, but these must be validated to ensure they do not have intrinsic antibacterial activity or interfere with Agent 128.[18] |
| Interaction with Media | The compound may be interacting with components of the Mueller-Hinton broth, causing it to fall out of solution. Solution: Perform a solubility test by mixing a small amount of the dissolved agent with the broth to observe if precipitation occurs before adding bacteria.[18] If an interaction is suspected, analysis of alternative standard media may be necessary. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.
Standard Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][19][20]
1. Preparation of Reagents
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Prepare a stock solution (e.g., in DMSO) at a concentration 100x the highest desired final concentration.
-
Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies.[8] b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[7] This is the standardized inoculum (~1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL (this is the 2x working suspension).[9]
2. Assay Plate Preparation (96-well plate)
-
Column 1-10 (Test Agent): Add 50 µL of CAMHB to all wells. Add 50 µL of the 2x highest concentration of Agent 128 to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 50 µL from column 10. This results in 50 µL per well with decreasing concentrations of Agent 128.
-
Column 11 (Growth Control): Add 50 µL of CAMHB. These wells will receive bacteria but no drug.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. These wells will not be inoculated.
3. Inoculation
-
Add 50 µL of the 2x bacterial working suspension (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11.[9]
-
This brings the final volume in these wells to 100 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.[10]
4. Incubation
-
Seal the plates or cover with a lid to prevent evaporation.
5. Reading and Interpreting Results
-
Place the plate on a dark, non-reflective surface or a plate reader.
-
Visually inspect the sterility control (Column 12); it should be clear.
-
Visually inspect the growth control (Column 11); it should show robust turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[7] Record the result in µg/mL.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. apec.org [apec.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Quality Control Guidelines and Disk Diffusion Test Optimization for CEM-101, a Novel Fluoroketolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. journals.asm.org [journals.asm.org]
- 18. protocols.io [protocols.io]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
"Antibacterial agent 128" stability issues in culture media
Technical Support Center: Antibacterial Agent 128
This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of this compound in various in vitro culture media. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating in my culture medium?
A1: Precipitation of this compound can occur due to several factors, including solvent choice, media composition, pH, and temperature. The agent has low aqueous solubility and is sensitive to high concentrations of divalent cations.
Troubleshooting Steps:
-
Review Solvent and Stock Concentration: Ensure the initial stock solution is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into aqueous media. Avoid creating highly concentrated aqueous stock solutions.
-
Check Media Composition: High concentrations of calcium and magnesium in some media, like certain formulations of Mueller-Hinton Broth (MHB), can lead to salt formation and precipitation. Consider using a medium with lower divalent cation concentrations if possible.[1]
-
pH of the Medium: The solubility of Agent 128 is pH-dependent. Ensure the pH of your final culture medium is within the recommended range of 7.2-7.4. Adjust the pH before adding the agent if necessary.
-
Temperature: Rapid temperature changes, such as moving a concentrated solution from room temperature to 4°C, can cause precipitation. Allow solutions to equilibrate to the experimental temperature gradually.
-
Order of Addition: When preparing custom media, add Agent 128 last, after all other components are fully dissolved and the pH is adjusted.
Below is a troubleshooting workflow to diagnose the cause of precipitation.
Caption: A workflow diagram for troubleshooting precipitation of Agent 128.
Q2: I'm observing a decrease in the antibacterial activity of Agent 128 over time. What could be the cause?
A2: The loss of antibacterial activity is likely due to the degradation of Agent 128 in the culture medium. The stability of the agent is influenced by time, temperature, and the composition of the medium. It is known that many antibiotics can degrade during in vitro testing, which can affect experimental outcomes like Minimum Inhibitory Concentration (MIC) assays.[2][3][4][5]
The following table summarizes the stability of Agent 128 in different culture media at 37°C. The data is presented as the half-life (T½), which is the time it takes for the concentration of the agent to be reduced by half.
| Culture Medium | Half-life (T½) at 37°C (hours) |
| Mueller-Hinton Broth (MHB) | 8 |
| Tryptic Soy Broth (TSB) | 12 |
| Luria-Bertani (LB) Broth | 10 |
| RPMI-1640 | 16 |
Recommendations:
-
For experiments longer than a few hours, consider the degradation rate of Agent 128. It may be necessary to replenish the agent during the experiment.
-
When performing MIC assays, which typically have an incubation period of 16-20 hours, be aware that the effective concentration of the agent may decrease over time.[2]
-
For longer-term experiments, using a more stable medium like RPMI-1640 is recommended if appropriate for your bacterial strain.
Q3: Does this compound interact with any specific components of the culture media?
A3: Yes, Agent 128 is known to chelate divalent cations, particularly Ca²⁺ and Mg²⁺. This interaction can lead to a reduction in the effective concentration of the agent and may also cause precipitation. Additionally, high concentrations of certain proteins can bind to Agent 128, reducing its bioavailability.
| Media Component | Interaction with Agent 128 | Consequence |
| Divalent Cations (Ca²⁺, Mg²⁺) | Chelation | Reduced activity, potential precipitation |
| Serum Proteins (e.g., albumin) | Binding | Reduced bioavailability |
| Reducing Agents (e.g., cysteine) | No significant interaction | Stable |
Recommendations:
-
When possible, use cation-adjusted Mueller-Hinton Broth (ca-MHB) with known concentrations of Ca²⁺ and Mg²⁺ for susceptibility testing to ensure consistency.
-
If using serum in your culture medium, be aware that the effective concentration of Agent 128 may be lower than the nominal concentration.
Q4: How do pH and temperature affect the stability of Agent 128?
A4: Both pH and temperature significantly impact the stability of Agent 128. The agent is most stable at a neutral pH and is susceptible to degradation at acidic or alkaline pH.[6] Higher temperatures accelerate the degradation process.
The following table shows the half-life of Agent 128 in MHB at different pH and temperature conditions.
| Temperature (°C) | pH 6.0 | pH 7.4 | pH 8.5 |
| 4°C | 72 hours | 96 hours | 60 hours |
| 25°C (Room Temp) | 18 hours | 24 hours | 15 hours |
| 37°C | 6 hours | 8 hours | 4 hours |
Recommendations:
-
Prepare fresh solutions of Agent 128 for each experiment.
-
Store stock solutions at -20°C or -80°C in a non-frost-free freezer.
-
Maintain the pH of the culture medium within the optimal range of 7.2-7.4 during experiments.
Experimental Protocols
Protocol 1: Solubility Testing of this compound
This protocol outlines a method to determine the solubility of Agent 128 in a specific culture medium.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of Agent 128 in 100% DMSO.
-
Serial Dilutions: Create a series of dilutions of the stock solution in the target culture medium, ranging from 1 µg/mL to 256 µg/mL.
-
Incubation: Incubate the dilutions at the desired temperature (e.g., 37°C) for 1 hour.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit.
-
Spectrophotometer Reading: For a more quantitative measurement, measure the absorbance of each dilution at 600 nm. An increase in absorbance compared to a drug-free control indicates precipitation.
Caption: Workflow for determining the solubility of Agent 128.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol describes how to quantify the degradation of Agent 128 in culture medium over time using HPLC.
-
Sample Preparation:
-
Prepare a solution of Agent 128 in the desired culture medium at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots into sterile tubes.
-
Incubate the tubes at the desired temperature (e.g., 37°C).
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube and immediately stop the degradation by adding an equal volume of ice-cold acetonitrile and placing it on ice.
-
Sample Processing:
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates and proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Detect Agent 128 using a UV detector at its maximum absorbance wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Quantify the peak area corresponding to Agent 128 at each time point.
-
Calculate the percentage of Agent 128 remaining relative to the T=0 time point.
-
Determine the half-life (T½) by plotting the percentage remaining versus time and fitting the data to a first-order decay model.
-
Mechanism of Action
This compound is a novel inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, Agent 128 stabilizes the double-strand breaks, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.
Caption: The proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Overcoming poor solubility of "Antibacterial agent 128" in experiments
Technical Support Center: Antibacterial Agent 128
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a novel, synthetic small molecule with potent activity against a range of multi-drug resistant bacteria. Structurally, it is a highly hydrophobic molecule with a high LogP value, which leads to its characteristic low solubility in aqueous solutions, including standard microbiological media and assay buffers.
Q2: I observed precipitation when adding my DMSO stock solution of Agent 128 to my aqueous assay buffer. What should I do?
This is a common issue known as "carry-over" precipitation. It occurs when the concentration of the organic co-solvent (like DMSO) is not sufficient to keep the compound dissolved after dilution into the aqueous medium.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of Agent 128 in your assay.
-
Decrease Stock Solution Concentration: Using a less concentrated stock solution may help, as you will be adding a larger volume of the stock, which can sometimes aid in dispersion.
-
Increase Final Co-solvent Concentration: Check if your assay can tolerate a higher final percentage of the co-solvent (e.g., increasing DMSO from 0.5% to 1.0%). Always run a vehicle control to ensure the co-solvent itself does not affect the experimental outcome.
-
Use a Different Solubilization Strategy: Consider using formulation aids such as cyclodextrins or non-ionic surfactants.
Q3: Can I use heating or sonication to dissolve this compound?
Gentle heating and sonication can be used to aid the dissolution of Agent 128, particularly when preparing stock solutions. However, it is crucial to first confirm the thermal stability of the compound. Prolonged exposure to high temperatures may lead to degradation. We recommend short bursts of sonication in a water bath at room temperature as a first step.
Troubleshooting Guide: Solubility Enhancement
This guide provides strategies to address poor solubility during in vitro testing.
Issue 1: Preparing a High-Concentration Stock Solution
You are unable to achieve your desired concentration for a stock solution in a single solvent.
Solution: A systematic solvent screening is recommended. The goal is to find a biocompatible organic solvent that can dissolve this compound at a high concentration.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Solubility at 25°C (mg/mL) | Biocompatibility Notes |
|---|---|---|---|
| Water | Aqueous | < 0.001 | Fully compatible |
| Ethanol (EtOH) | Alcohol | 2.5 | Generally tolerated up to 1-2% in cell-based assays |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 50 | Widely used; can show toxicity above 0.5-1% |
| N,N-Dimethylformamide (DMF) | Amide | > 50 | Use with caution; higher toxicity than DMSO |
| Polyethylene Glycol 400 (PEG 400) | Polymer | 15 | Generally considered safe; can increase solution viscosity |
Note: The data presented above is for guidance purposes. Exact solubility may vary based on lot purity and experimental conditions.
Issue 2: Maintaining Solubility in Aqueous Assay Media
The compound precipitates when diluted from an organic stock into your final aqueous experimental medium.
Solution: This requires optimizing the composition of the final medium. Strategies include using co-solvents, adjusting pH, or employing formulation excipients.
Table 2: Effect of Co-solvents and pH on Aqueous Solubility of Agent 128
| Aqueous System (pH 7.4 Buffer) | Achieved Solubility (µg/mL) | Max Recommended % (v/v) | Comments |
|---|---|---|---|
| No Additives | < 0.1 | N/A | Baseline insolubility |
| + 1% DMSO | 5.2 | 1% | Common starting point for in vitro assays |
| + 5% Ethanol | 8.1 | 5% | Vehicle control is critical; potential for evaporation |
| + 2% Solutol® HS 15 | 25.6 | 2% | Non-ionic surfactant; forms micelles |
| + 10mM HP-β-CD | 42.3 | N/A | Cyclodextrin; forms inclusion complexes |
| pH 5.0 Buffer | 0.5 | N/A | Slight improvement at acidic pH |
| pH 9.0 Buffer | 0.4 | N/A | No significant improvement at alkaline pH |
HP-β-CD: Hydroxypropyl-beta-cyclodextrin
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility of this compound in a chosen solvent system.
-
Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour. Then, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration. The calculated concentration represents the equilibrium solubility.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Based on the molecular weight of this compound (assume MW = 450.5 g/mol ), calculate the mass required. For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 450.5 g/mol = 4.505 mg.
-
Weighing: Accurately weigh approximately 4.5 mg of the compound into a sterile, amber glass vial.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the vial thoroughly. If necessary, sonicate in a room temperature water bath for 5-10 minute intervals until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex gently to ensure homogeneity.
Visual Guides and Workflows
Caption: Decision workflow for troubleshooting the solubility of this compound.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Caption: Conceptual diagram illustrating the use of a co-solvent system.
Technical Support Center: High-Throughput Screening (HTS) for "Antibacterial Agent 128" Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) methods to evaluate analogs of "Antibacterial Agent 128."
I. Broth Microdilution Assay
The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the broth microdilution assay?
A1: The broth microdilution assay involves testing a series of increasing concentrations of an antimicrobial agent against a standardized inoculum of bacteria in a liquid growth medium.[1][2] The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after a specific incubation period.[3][4][5]
Q2: What are the recommended quality control (QC) strains for this assay?
A2: It is crucial to include appropriate QC strains with known susceptibility to verify the accuracy of the test.[3][6] Commonly used QC strains include Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. The observed MIC values for these strains should fall within a predefined acceptable range.
Q3: How should I interpret the results of my broth microdilution assay?
A3: The MIC is determined as the lowest concentration of the antibacterial agent where no visible growth (turbidity) is observed.[7] This is often read visually or with a microplate reader.[8] The growth control well (no antibiotic) should show distinct turbidity, while the sterility control well (no bacteria) should remain clear.[5][9]
Q4: Can I compare the MIC values of different "this compound" analogs directly?
A4: Yes, for analogs tested under the same experimental conditions, a lower MIC value indicates greater potency against the tested microorganism. However, it is not appropriate to directly compare the MIC number of one antibiotic to that of another different class of antibiotic.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No bacterial growth in the positive control well. | 1. Inactive bacterial inoculum. 2. Incorrect growth medium. 3. Incubation error (temperature, time). | 1. Use a fresh, viable bacterial culture. 2. Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used.[10] 3. Verify incubator settings and duration. |
| Growth in the negative control (sterility) well. | 1. Contamination of the growth medium. 2. Contamination of the microplate. 3. Pipetting error. | 1. Use fresh, sterile medium. 2. Use a new, sterile microplate. 3. Review and ensure aseptic pipetting techniques. |
| Inconsistent MIC values across replicate plates. | 1. Inaccurate serial dilutions. 2. Uneven bacterial inoculation. 3. Edge effects in the microplate. | 1. Carefully prepare fresh serial dilutions for each experiment. 2. Ensure the inoculum is well-mixed and dispensed uniformly. 3. Avoid using the outermost wells of the plate or fill them with sterile medium to maintain humidity. |
| "Skipped" wells (growth at a higher concentration than a well with no growth). | 1. Pipetting error during serial dilution or inoculation. 2. Contamination of a single well. | 1. Repeat the assay with careful attention to pipetting. 2. If it is a single well, it can sometimes be disregarded, but repeated occurrences warrant a full repeat of the assay.[6] |
| MICs are consistently higher or lower than expected for QC strains. | 1. Inoculum density is too high or too low. 2. Incorrect antibiotic stock concentration. 3. Degradation of the antibacterial agent. | 1. Standardize the inoculum to a 0.5 McFarland standard.[6][9] 2. Verify the concentration of the stock solution. 3. Prepare fresh stock solutions of the antibacterial agent. |
Experimental Workflow & Troubleshooting Logic
Detailed Experimental Protocol: Broth Microdilution
-
Preparation of Antibacterial Agent Stock Solution: Prepare a stock solution of "this compound" analog in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.[2]
-
Preparation of Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).[3]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[9]
-
Inoculation: Add the standardized inoculum to each well of the microdilution plate containing the antibacterial agent dilutions. Include a positive control (inoculum in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5][9]
-
Reading and Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibacterial agent that shows no visible growth.[7]
II. Agar Diffusion Assay (Well Diffusion Method)
The agar diffusion assay is a common method for preliminary screening of antibacterial activity.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the agar well diffusion assay?
A1: In this method, a standardized inoculum of bacteria is swabbed onto an agar plate. Wells are then created in the agar and filled with the test compound. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the well.[12][13] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[14]
Q2: What factors can influence the size of the zone of inhibition?
A2: Several factors can affect the zone size, including the concentration of the antibacterial agent, the diffusion rate of the compound in the agar, the growth rate of the bacteria, and the susceptibility of the organism.[15]
Q3: How do I prepare the bacterial lawn for the assay?
A3: A standardized inoculum (typically a 0.5 McFarland standard) is spread evenly over the surface of the agar plate using a sterile cotton swab to create a uniform bacterial lawn.[16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No zone of inhibition for a potentially active compound. | 1. Poor diffusion of the compound in agar. 2. Compound is insoluble in the agar. 3. Inoculum is too dense. | 1. Consider using a different solvent for the compound. 2. This method may not be suitable for highly hydrophobic compounds.[15] 3. Ensure the inoculum is standardized to a 0.5 McFarland standard. |
| Irregular or fuzzy zone edges. | 1. Contamination of the bacterial culture. 2. Uneven spreading of the bacterial lawn. | 1. Use a pure culture for inoculation. 2. Ensure the entire agar surface is evenly swabbed. |
| Overlapping zones of inhibition. | Wells are placed too close to each other. | Ensure adequate spacing between wells (typically at least 24 mm apart). |
| Inconsistent zone sizes for the same compound. | 1. Variation in the volume of compound added to the wells. 2. Variation in the depth of the agar. | 1. Use a calibrated pipette to add a consistent volume to each well. 2. Pour agar plates to a uniform depth. |
Experimental Workflow & Troubleshooting Logic
Detailed Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of an MHA plate.[12]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[13]
-
Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the "this compound" analog solution to each well. Include a positive control (a known antibiotic) and a negative control (solvent).[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]
III. Reporter Gene Assay
Reporter gene assays are valuable for high-throughput screening and for elucidating the mechanism of action of antibacterial agents.[17][18]
Frequently Asked Questions (FAQs)
Q1: What is the principle of a reporter gene assay for antibacterial screening?
A1: These assays utilize bacterial strains that have been genetically engineered to express a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a specific promoter.[19] When the bacterial pathway associated with that promoter is stressed by an antibacterial agent, the reporter gene is expressed, producing a measurable signal (e.g., light, fluorescence).[17][18]
Q2: How can reporter gene assays help determine the mechanism of action?
A2: By using a panel of reporter strains with reporters linked to different stress-response pathways (e.g., DNA damage, cell wall synthesis, protein synthesis), the specific pathway inhibited by an "this compound" analog can be identified based on which reporter is activated.[20]
Q3: What are common sources of interference in luciferase-based reporter assays?
A3: Compound autofluorescence or quenching can interfere with the signal.[21] Additionally, compounds that are cytotoxic at the screening concentration can lead to a decrease in the reporter signal, which could be misinterpreted.[22]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal. | 1. Autofluorescence of the test compounds. 2. Contamination of the assay reagents. | 1. Screen compounds for autofluorescence at the detection wavelength. 2. Use fresh, high-quality reagents. |
| Low signal-to-noise ratio. | 1. Low expression of the reporter gene. 2. Insufficient compound concentration to induce a response. | 1. Optimize the reporter construct or use a more sensitive reporter (e.g., NanoLuc luciferase).[17][18] 2. Test a wider range of compound concentrations. |
| Inhibition of reporter signal at high compound concentrations. | 1. Cytotoxicity of the compound. 2. Direct inhibition of the reporter enzyme (e.g., luciferase). | 1. Perform a parallel cytotoxicity assay (e.g., measure ATP levels) to distinguish from specific pathway inhibition. 2. Test the compound for direct inhibition of the purified reporter enzyme. |
| No induction of any reporter in the panel. | 1. The compound's mechanism of action is not represented by the reporter panel. 2. The compound is not active against the bacterial species used. | 1. The compound may have a novel mechanism of action. 2. Confirm the compound's activity using a growth-based assay (e.g., broth microdilution). |
Signaling Pathway & Experimental Workflow
Detailed Experimental Protocol: Luciferase Reporter Assay
-
Bacterial Culture Preparation: Grow the Bacillus subtilis reporter strain (e.g., carrying a luxCDABE operon fused to a stress-inducible promoter) to the mid-logarithmic phase.[17][18]
-
Assay Plate Preparation: Dispense the "this compound" analogs at various concentrations into a 96-well or 384-well plate.
-
Inoculation: Add the reporter bacterial culture to each well. Include appropriate positive (known inducer of the pathway) and negative (vehicle control) controls.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours) to allow for reporter gene expression.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to cell density (OD600) to account for any growth-inhibitory effects of the compounds. An increase in the normalized signal indicates induction of the specific stress-response pathway.
IV. Data Presentation
Table 1: Example MIC Data for "this compound" Analogs
| Analog | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Agent 128-A | 2 | 8 | 32 |
| Agent 128-B | 0.5 | 4 | 16 |
| Agent 128-C | 4 | 16 | >64 |
| Vancomycin (Control) | 1 | >64 | >64 |
| Ciprofloxacin (Control) | 0.25 | 0.015 | 0.5 |
Table 2: Example Zone of Inhibition Data for "this compound" Analogs
| Analog (50 µ g/disk ) | S. aureus Zone Diameter (mm) | E. coli Zone Diameter (mm) | P. aeruginosa Zone Diameter (mm) |
| Agent 128-A | 22 | 15 | 10 |
| Agent 128-B | 28 | 19 | 14 |
| Agent 128-C | 18 | 12 | 0 |
| Vancomycin (30 µ g/disk ) | 17 | 0 | 0 |
| Ciprofloxacin (5 µ g/disk ) | 25 | 30 | 22 |
Table 3: Example Reporter Gene Assay Results (Fold Induction)
| Analog (at 1/2 MIC) | SOS Response Reporter (recA) | Cell Wall Stress Reporter (liaI) | Protein Synthesis Stress Reporter (yheI) |
| Agent 128-A | 15.2 | 1.5 | 1.8 |
| Agent 128-B | 18.5 | 1.2 | 2.1 |
| Novobiocin (Control) | 12.8 | 1.3 | 1.1 |
| Vancomycin (Control) | 1.1 | 25.4 | 1.4 |
| Kanamycin (Control) | 1.4 | 1.7 | 19.7 |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Statistical properties and inference of the antimicrobial MIC test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. idexx.com [idexx.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. hereditybio.in [hereditybio.in]
- 12. chemistnotes.com [chemistnotes.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a luciferase-based Gram-positive bacterial reporter system for the characterization of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A visualization reporter system for characterizing antibiotic biosynthetic gene clusters expression with high-sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]
- 22. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibacterial Agent 128 Disk Diffusion Assays
Welcome to the technical support center for "Antibacterial agent 128" (AA128). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and ensure accurate, reproducible results in disk diffusion susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (AA128) and what is its mechanism of action?
A1: AA128 is a novel fluoroquinolone derivative that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. It is supplied as 30 µg disks for antimicrobial susceptibility testing (AST).
Q2: Which quality control (QC) strains are recommended for AA128 disk diffusion testing?
A2: Standard QC strains should be used to monitor the accuracy and precision of the test.[1][2] The recommended strains and their acceptable zone diameter ranges are listed in Table 1. Running these strains weekly, and with each new batch of media or disks, is crucial for reliable results.[1]
Q3: What are the proper storage and handling conditions for AA128 disks?
A3: To maintain potency, AA128 disks must be stored at -20°C or below in a tightly sealed container with a desiccant.[1] Before use, allow the container to warm to room temperature for 1-2 hours to prevent condensation, which can accelerate degradation of the antibiotic.
Q4: What type of agar medium should be used for testing AA128?
A4: Mueller-Hinton Agar (MHA) is the recommended medium for disk diffusion testing of AA128.[1][3] The pH of the MHA should be between 7.2 and 7.4 at room temperature, as variations can significantly affect zone sizes.[4][5]
Q5: How long should the plates be incubated?
A5: Plates should be incubated at 35±1°C in ambient air for 16-20 hours.[6] Incubation in a CO2-enriched atmosphere is not recommended as it can lower the agar pH and affect the results.[7]
Troubleshooting Guide
This guide addresses common issues encountered during AA128 disk diffusion assays.
Problem 1: My zones of inhibition are consistently too large or too small for my QC strains.
| Observation | Potential Causes | Recommended Actions |
| Zones Too Large | 1. Inoculum density is too low. [4] 2. Agar depth is too shallow (<4 mm). [4] 3. Antibiotic disks have a higher potency than specified. 4. Incorrect incubation temperature (too low). | 1. Standardize Inoculum: Ensure the inoculum turbidity matches a 0.5 McFarland standard. Use a photometric device for accuracy.[6] 2. Verify Agar Depth: Pour plates to a uniform depth of 4 mm.[4] 3. Check Disk Lot: Test a new lot of AA128 disks. Contact the manufacturer if the issue persists. 4. Calibrate Incubator: Verify the incubator temperature is maintained at 35±1°C. |
| Zones Too Small | 1. Inoculum density is too high. [4] 2. Agar depth is too deep (>4 mm). 3. Degraded antibiotic disks due to improper storage (e.g., exposure to moisture or high temperatures).[1] 4. Incorrect incubation temperature (too high). [7] 5. Delayed disk application (>15 minutes after inoculation).[6] | 1. Standardize Inoculum: Adjust the inoculum to match a 0.5 McFarland standard.[6] 2. Verify Agar Depth: Ensure a consistent agar depth of 4 mm. 3. Review Storage: Check disk storage conditions and use a new vial of disks.[1] 4. Calibrate Incubator: Ensure the incubator is set to the correct temperature. 5. Improve Workflow: Apply disks within 15 minutes of inoculating the plate surface.[6] |
Problem 2: I'm observing colonies or hazy growth within the zone of inhibition.
| Observation | Potential Causes | Recommended Actions |
| Discrete Colonies within Zone | 1. Mixed culture/Contamination. 2. Presence of a resistant subpopulation. | 1. Check Purity: Perform a purity check by subculturing a colony from the inoculum. Repeat the test with a pure culture. 2. Investigate Resistance: Subculture a colony from within the zone and repeat the susceptibility test. If confirmed, this may indicate heteroresistance. |
| Fuzzy or Unclear Zone Edges | 1. Slow-growing organism. 2. Swarming motility (e.g., Proteus spp.). 3. Excess moisture on the agar surface. | 1. Extend Incubation: For some organisms, a full 24-hour incubation may be needed to define the zone edge. 2. Proper Reading: When reading zones of swarming organisms, ignore the thin veil of growth and measure the edge of the dense, confluent growth.[5] 3. Dry Plates: Ensure plates are properly dried before inoculation to prevent excess surface moisture. |
Data Presentation & Quality Control
Table 1: Quality Control Zone Diameter Ranges for AA128 (30 µg) Disks
| QC Strain | ATCC® Number | Acceptable Zone Diameter (mm) |
| Escherichia coli | 25922 | 29 - 35 |
| Staphylococcus aureus | 25923 | 25 - 31 |
| Pseudomonas aeruginosa | 27853 | 20 - 26 |
Note: These ranges are established based on multi-laboratory studies as per CLSI guidelines.[8]
Table 2: Impact of Key Variables on Zone Diameter for E. coli ATCC® 25922
| Variable | Standard Condition | Deviation | Observed Zone Diameter (mm) | Result |
| Inoculum Density | 0.5 McFarland | 0.25 McFarland (Too low) | 38 | Falsely Susceptible |
| 1.0 McFarland (Too high) | 27 | Falsely Resistant | ||
| Agar Depth | 4.0 mm | 2.5 mm (Too shallow) | 37 | Falsely Susceptible[4] |
| 6.0 mm (Too deep) | 28 | Falsely Resistant | ||
| Incubation Temp. | 35°C | 30°C (Too low) | 36 | Falsely Susceptible |
| 40°C (Too high) | 29 | Falsely Resistant |
Visual Guides & Protocols
Disk Diffusion Experimental Workflow
The following diagram outlines the standardized workflow for performing a disk diffusion assay with AA128. Adhering to this sequence minimizes procedural variability.
Caption: Standardized workflow for the AA128 disk diffusion assay.
Troubleshooting Logic for Out-of-Specification (OOS) QC Results
Use this diagram to diagnose the root cause when your QC strain results fall outside the acceptable ranges listed in Table 1.
Caption: Troubleshooting flowchart for out-of-spec QC results.
Detailed Experimental Protocol
Kirby-Bauer Disk Diffusion Method for AA128
This protocol is adapted from CLSI and EUCAST guidelines.[9][10]
-
Inoculum Preparation:
-
Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Blood Agar) incubated overnight.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial lawn.[6] Use the suspension within 15 minutes of preparation.[6]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Rim the edge of the agar with the swab to pick up any excess inoculum.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Using sterile forceps or a disk dispenser, apply one AA128 (30 µg) disk to the center of the inoculated plate.
-
Gently press the disk down to ensure complete, firm contact with the agar surface.
-
Once applied, do not move the disk as initial diffusion begins immediately.
-
Plates should be incubated within 15 minutes of disk application.[6]
-
-
Incubation:
-
Invert the plates and place them in a non-CO2 incubator set to 35 ± 1°C.
-
Incubate for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
View the plate from the back against a dark, non-reflective background.
-
Compare the measured zone diameter to the established QC ranges (Table 1) or interpretive breakpoints for clinical isolates.
-
References
- 1. gcsmc.org [gcsmc.org]
- 2. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. discover.hubpages.com [discover.hubpages.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. asm.org [asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
Technical Support Center: Antibacterial Agent 128 Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 128."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a conjugate of a siderophore analog and ciprofloxacin, connected by a cleavable linker.[1] This design utilizes iron transport systems to bypass the bacterial cell membrane, enabling the ciprofloxacin component to exert its antibiotic effect.[1] Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
Q2: What are the typical results I should expect from a susceptibility test with this compound?
The minimum inhibitory concentration (MIC) is the most common quantitative result from susceptibility testing.[2][3] It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][4] For this compound, reported MIC values vary depending on the bacterial species and strain being tested.
Data Presentation: Reported MIC Ranges for this compound
| Bacterial Species | Reported MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 0.25 - 64[1] |
| Burkholderia pseudomallei | 1 - 32[1] |
| Burkholderia thailandensis | 4 - 128[1] |
Q3: How do I interpret the MIC value I obtained for my bacterial isolate?
Interpreting an MIC value requires comparing it to established clinical breakpoints, which are specific concentrations that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[2][3][5] These breakpoints are determined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]
Important Note: As of the current date, there are no publicly available, standardized clinical breakpoints from CLSI or EUCAST specifically for "this compound." Therefore, researchers will need to establish their own research-based interpretive criteria or use the MIC values for comparative purposes in their studies.
General Interpretation of Susceptibility Categories:
| Category | Interpretation |
| Susceptible (S) | The bacterial strain is likely to be inhibited by achievable concentrations of the drug at standard dosages.[5][6][7] |
| Intermediate (I) | The MIC is in a range where the outcome is uncertain. The infection may respond in body sites where the drug is concentrated or when a higher dose can be used.[5][6][7] |
| Resistant (R) | The bacterial strain is unlikely to be inhibited by achievable drug concentrations with normal dosing schedules.[5][6][7] |
Troubleshooting Guides
Issue 1: No bacterial growth in the positive control well/plate.
| Possible Cause | Troubleshooting Step |
| Inactive or dead inoculum | Use a fresh bacterial culture (e.g., an overnight culture on non-selective agar). |
| Incorrect growth medium | Ensure the correct medium (e.g., Mueller-Hinton Broth/Agar) was used and prepared according to the manufacturer's instructions. |
| Improper incubation conditions | Verify the incubator temperature, atmosphere (e.g., CO2 levels if required), and incubation time. |
Issue 2: Unexpectedly high MIC values or small inhibition zones (suggesting resistance).
| Possible Cause | Troubleshooting Step |
| Inoculum is too dense | Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent bacterial density.[8] |
| Contaminated culture | Streak the inoculum on an agar plate to check for purity. A mixed culture can lead to inaccurate results. |
| Inactive this compound | Ensure the agent has been stored correctly and has not expired. Prepare fresh stock solutions. |
| Presence of resistance mechanisms | The isolate may have acquired or intrinsic resistance mechanisms.[9][10] |
Issue 3: Inconsistent results between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Variation in inoculum preparation | Always use a photometric device to standardize the 0.5 McFarland suspension for better reproducibility.[8] |
| Inconsistent incubation time | Adhere strictly to the recommended incubation period as outlined in the protocol. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions of the antibacterial agent. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture grown to the logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate.
-
Leave a well for a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.[8]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[2]
-
Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Filter paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture and 0.5 McFarland standard as described above
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Disk Application:
-
Using sterile forceps, place the this compound-impregnated disk onto the agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 1°C for 16-20 hours.[8]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.
-
The interpretation of the zone size as Susceptible, Intermediate, or Resistant would require established breakpoints specific to this compound, which are not currently available.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. idexx.com [idexx.com]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. droracle.ai [droracle.ai]
- 6. Interpreting Sensitivity Results | NUH [nuh.nhs.uk]
- 7. testing.com [testing.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. Susceptibility testing | Pathology Tests Explained [pathologytestsexplained.org.au]
- 10. Antibiotic - Wikipedia [en.wikipedia.org]
Technical Support Center: Antibacterial Agent 128 Sensitivity Testing
Disclaimer: "Antibacterial Agent 128" is not a recognized standard designation for a specific antibacterial agent. This guide provides generalized information and protocols for the sensitivity testing of a novel antibacterial agent, referred to herein as "this compound," based on established principles of antimicrobial susceptibility testing (AST). Researchers should adapt these guidelines based on the specific physicochemical properties of their test agent.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for determining the susceptibility of bacteria to this compound?
A1: The most common and standardized methods for antimicrobial susceptibility testing are broth dilution, agar dilution, and disk diffusion.[1][2] The choice of method may depend on the specific characteristics of this compound and the organism being tested.
Q2: How do I prepare a standardized inoculum for the assay?
A2: A standardized inoculum is crucial for accurate and reproducible results.[2][3] The process typically involves selecting well-isolated colonies of the test organism from a fresh agar plate and suspending them in a sterile broth or saline. The suspension's turbidity is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[3]
Q3: Which quality control (QC) strains should I use?
A3: QC strains are well-characterized reference strains with known susceptibility patterns used to validate the accuracy of the testing procedure.[3] The selection of QC strains depends on the organisms you are testing. For broad-spectrum agents, common QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.
Q4: How are the results of a sensitivity test interpreted?
A4: Results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R). This interpretation is based on comparing the measured value (Minimum Inhibitory Concentration (MIC) for dilution methods or zone of inhibition for disk diffusion) to established clinical breakpoints. For a new agent like "this compound," these breakpoints would need to be determined through extensive preclinical and clinical studies.
Troubleshooting Guide
This guide addresses common errors encountered during the sensitivity testing of a novel antibacterial agent.
| Problem | Potential Cause | Recommended Solution |
| No or poor growth of the control organism | Inoculum too light | Ensure the inoculum is prepared to the correct turbidity (0.5 McFarland standard). |
| Incorrect incubation conditions (temperature, atmosphere, duration) | Verify incubator settings are appropriate for the test organism. Most bacteria require 18-24 hours at 35°C.[4] | |
| Inactive media or supplements | Use fresh, properly stored media and ensure any necessary supplements have been added. | |
| Inhibition zones are too large or MICs are too low for QC strains | Inoculum too light | Prepare the inoculum to the correct 0.5 McFarland standard. |
| Antibiotic concentration in disks or solutions is too high | Verify the potency of the antibiotic disks or the concentration of the stock solution.[5][6] | |
| Incorrect reading of results | For disk diffusion, measure the diameter of the zone of complete inhibition. For broth microdilution, the MIC is the lowest concentration with no visible growth.[7] | |
| Inhibition zones are too small or MICs are too high for QC strains | Inoculum too heavy | Ensure the inoculum turbidity matches the 0.5 McFarland standard.[5] |
| Antibiotic has lost potency | Use antibiotic disks or solutions that have been stored correctly and are within their expiration date. | |
| Incorrect incubation time (too long) | Adhere to the recommended incubation time (typically 18-24 hours). | |
| Presence of resistance mechanisms | The QC strain may have acquired resistance. Obtain a new, certified QC strain. | |
| Inconsistent results between runs | Variation in inoculum preparation | Strictly adhere to the standardized procedure for inoculum preparation. |
| Variation in incubation conditions | Ensure consistent temperature, atmosphere, and incubation duration for all assays. | |
| Human or technical error | Review all steps of the procedure for potential inconsistencies in execution.[2] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate. Add 50 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
-
Preparation of Agar Plates: Use Mueller-Hinton agar plates with a depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.[7]
-
Application of Disks: Aseptically apply a disk impregnated with a known concentration of this compound to the surface of the agar.
-
Incubation: Incubate the plates at 35°C for 18-24 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters.
Visualizations
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Troubleshooting decision tree for common AST errors.
Caption: Potential mechanisms of action for a novel antibacterial agent.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learnmicrobiology.com [learnmicrobiology.com]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. biomerieux.com [biomerieux.com]
- 5. researchgate.net [researchgate.net]
- 6. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Protocol Modifications for Antibacterial Agent P128 with Resistant Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antibacterial agent P128, particularly in the context of resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is Antibacterial Agent P128 and what is its mechanism of action?
A1: P128 is a phage-derived lysin, a type of enzyme that has antibacterial properties. Its primary mechanism of action is the enzymatic degradation of the bacterial cell wall. Specifically, P128 targets and cleaves the pentaglycine bridge within the peptidoglycan layer of staphylococci.[1] This disruption of the cell wall leads to rapid lysis and death of the bacterial cell.
Q2: What is the spectrum of activity for P128?
A2: P128 exhibits targeted activity against staphylococcal species, including both Staphylococcus aureus and Coagulase-Negative Staphylococci (CoNS).[1] Its efficacy has been demonstrated against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) strains.[1]
Q3: Can P128 be used to treat infections caused by antibiotic-resistant staphylococci?
A3: Yes, one of the key therapeutic potentials of P128 is its ability to combat antibiotic-resistant staphylococci.[1] Studies have shown that P128 can re-sensitize drug-resistant strains to standard-of-care antibiotics.[1] This suggests a synergistic effect where P128's cell wall degrading activity may allow conventional antibiotics to more effectively reach their intracellular targets.
Q4: Is P128 effective against bacterial biofilms?
A4: Yes, P128 has demonstrated efficacy against staphylococcal biofilms.[1] Biofilms are communities of bacteria embedded in a protective matrix, which often makes them highly resistant to conventional antibiotics. P128, in combination with standard antibiotics, has been shown to inhibit the growth of and kill biofilm-embedded bacteria.[1]
Troubleshooting Guide
Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for P128 against my resistant strain. What could be the cause?
A1: Inconsistent MIC values can arise from several factors. Refer to the following checklist to troubleshoot the issue:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. Variations in the starting bacterial concentration can significantly impact MIC results.
-
Media and Reagents: Verify the quality and consistency of your Mueller-Hinton Broth (MHB) and other reagents. The pH and cation concentration of the media can influence the activity of some antimicrobial agents.[2]
-
P128 Stability: P128 is a protein, and its stability can be affected by storage conditions and repeated freeze-thaw cycles. Ensure the agent is stored at the recommended temperature and handle it according to the manufacturer's instructions.
-
Incubation Conditions: Maintain consistent incubation temperature and duration. For staphylococci, incubation is typically at 35-37°C for 16-20 hours.
Q2: My resistant strain appears to be developing resistance to P128. What steps can I take?
A2: While the development of resistance to phage lysins is considered to be less frequent than for traditional antibiotics due to their highly specific and essential target, it is not impossible. Here are some steps to investigate and address this issue:
-
Confirm Resistance: Repeat the susceptibility testing using a standardized method, such as broth microdilution, to confirm the shift in MIC.
-
Synergy Testing: Investigate the synergistic effects of P128 with other standard-of-care antibiotics to which the strain is resistant. A checkerboard assay can help identify effective combinations.[1]
-
Mechanism of Resistance: If resistance is confirmed, consider further studies to understand the underlying mechanism. This could involve sequencing the gene encoding the peptidoglycan target or investigating potential enzymatic degradation of P128 by the resistant strain.
Q3: I am not observing the expected synergistic effect when combining P128 with a beta-lactam antibiotic against an MRSA strain. What could be wrong?
A3: A lack of synergy could be due to several experimental factors:
-
Sub-optimal Concentrations: The concentrations of P128 and the beta-lactam antibiotic may not be in the optimal range for synergy. A checkerboard assay with a wider range of concentrations is recommended to identify the fractional inhibitory concentration (FIC) index.
-
Timing of Administration: The timing of drug addition in your assay could be a factor. Consider simultaneous addition versus sequential addition of P128 and the beta-lactam.
-
Strain-Specific Factors: The specific MRSA strain you are using may have additional resistance mechanisms that are not overcome by the combination at the tested concentrations.
Quantitative Data Summary
The following table summarizes the sub-inhibitory concentrations of P128 that have been shown to be effective in combination with standard-of-care antibiotics against resistant staphylococcal strains.
| Antibiotic | Resistant Strain(s) | Sub-MIC of P128 | Outcome |
| Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.025–0.20 µg/mL | Inhibition of bacterial growth[1] |
| Various SoC Antibiotics | Drug-resistant S. aureus and CoNS | Sub-MIC levels | Re-sensitization to the antibiotic[1] |
Experimental Protocols
Protocol: Checkerboard Assay for P128 Synergy with Oxacillin against MRSA
This protocol outlines the methodology for determining the synergistic effect of P128 and oxacillin against a methicillin-resistant Staphylococcus aureus (MRSA) strain using a broth microdilution checkerboard assay.
1. Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
P128 stock solution
-
Oxacillin stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
2. Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the MRSA isolate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Prepare serial dilutions of P128 and oxacillin in CAMHB in separate tubes. The concentration range should span from above the expected MIC to well below it.
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Add 50 µL of the P128 dilutions horizontally across the plate.
-
Add 50 µL of the oxacillin dilutions vertically down the plate. This will result in a matrix of different P128 and oxacillin concentrations.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared MRSA inoculum to each well of the plate containing the antibiotic dilutions.
-
Include appropriate controls: wells with only inoculum (positive control), wells with only media (negative control), and wells with each antibiotic alone.
-
Incubate the plate at 37°C for 18-24 hours.
5. Data Analysis:
-
After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:
-
FIC of P128 = (MIC of P128 in combination) / (MIC of P128 alone)
-
FIC of Oxacillin = (MIC of Oxacillin in combination) / (MIC of Oxacillin alone)
-
FIC Index = FIC of P128 + FIC of Oxacillin
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
Caption: Mechanism of action of antibacterial agent P128.
Caption: Experimental workflow for the checkerboard synergy assay.
References
Validation & Comparative
A Comparative Efficacy Analysis: Antibacterial Agent 128 Versus Ciprofloxacin
For Immediate Release
This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 128, and the established fluoroquinolone, ciprofloxacin. The analysis is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of available preclinical data, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
This compound is a novel siderophore-ciprofloxacin conjugate. This "Trojan horse" approach aims to enhance the uptake of ciprofloxacin by bacteria, particularly Gram-negative pathogens that have developed resistance mechanisms, by utilizing their own iron acquisition systems. Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating various bacterial infections. However, its efficacy is increasingly challenged by the rise of antibiotic resistance. This guide presents a side-by-side comparison of the available efficacy data for both agents.
Quantitative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and ciprofloxacin against key Gram-negative pathogens. The data for this compound is derived from the study by Loupias et al. (2023), where it is identified as compound 2d. For a direct comparison, ciprofloxacin data from the same study would be ideal. However, in its absence, representative MIC data for ciprofloxacin from other studies are presented. It is important to note that variations in experimental conditions can influence MIC values.
| Agent | Organism | Strain(s) | MIC Range (µg/mL) | Source |
| This compound | Pseudomonas aeruginosa | Various | 0.25 - 64 | [1] |
| Burkholderia pseudomallei | Various | 1 - 32 | [1] | |
| Ciprofloxacin | Pseudomonas aeruginosa | Various Clinical Isolates | 0.0625 - 256 | [2][3] |
| Burkholderia pseudomallei | Clinical Isolates | 2 - >32 | [4][5] |
Key Finding: A study has reported that the siderophore-ciprofloxacin conjugate (this compound) was four times more potent against Pseudomonas aeruginosa and Burkholderia pseudomallei than ciprofloxacin alone.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, consistent with the standards of the Clinical and Laboratory Standards Institute (CLSI), which is a common procedure for generating the type of data presented above.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a high concentration in a suitable solvent.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action and Experimental Workflow Visualizations
To further elucidate the functional differences and experimental design, the following diagrams are provided.
References
A Comparative Analysis of Siderophore-Based Antibiotics: Evaluating "Antibacterial Agent 128" and Its Contemporaries
For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery
The persistent challenge of antimicrobial resistance necessitates innovative therapeutic strategies. One promising approach is the development of siderophore-antibiotic conjugates, which exploit bacterial iron uptake systems to deliver cytotoxic agents. This guide provides a comparative analysis of "Antibacterial agent 128," a siderophore-ciprofloxacin conjugate, and other notable siderophore antibiotics, offering researchers a detailed overview of their performance based on available data.
Introduction to Siderophore Antibiotics: The "Trojan Horse" Strategy
Siderophores are small molecules with a high affinity for iron, secreted by bacteria to scavenge this essential nutrient from their environment.[1][2] The "Trojan Horse" strategy involves attaching an antibiotic to a siderophore.[3][4][5] The resulting conjugate is recognized by specific bacterial outer membrane receptors and actively transported into the cell, bypassing conventional resistance mechanisms such as porin channel mutations and efflux pumps.[2][4] Once inside, the antibiotic is released to exert its therapeutic effect.
"this compound" is a synthetic conjugate of a siderophore analog and the fluoroquinolone antibiotic ciprofloxacin, connected by a cleavable linker.[6][7][8][9] This design allows for targeted delivery and intracellular release of the active antibiotic.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" against key Gram-negative pathogens, alongside data for other representative siderophore antibiotics. Lower MIC values indicate greater potency.
| Antibiotic Conjugate | Siderophore Type | Antibiotic Class | Target Organism | MIC Range (µg/mL) |
| This compound | Hydroxypyridinone (analog) | Fluoroquinolone (Ciprofloxacin) | Pseudomonas aeruginosa | 0.25 - 64[6][7] |
| Burkholderia pseudomallei | 1 - 32[6][7] | |||
| Cefiderocol | Catechol | Cephalosporin | Carbapenem-resistant Enterobacteriaceae | ≤ 2 (MIC50)[3] |
| Pseudomonas aeruginosa | ≤ 2 (MIC50)[3] | |||
| Acinetobacter baumannii | ≤ 2 (MIC50)[3] | |||
| Albomycin | Hydroxamate (natural) | Thionucleoside | Streptococcus pneumoniae | Data not readily available |
| Haemophilus influenzae | Data not readily available | |||
| Salmycin | Hydroxamate (natural) | Aminoglycoside | Staphylococcus aureus | Data not readily available |
| Streptococcus pyogenes | Data not readily available |
Note: The MIC values for "this compound" are presented as a range, reflecting activity against a panel of strains, including resistant isolates.[6] Cefiderocol data is presented as MIC50, the concentration required to inhibit 50% of isolates.
Mechanism of Action: A Visualized Pathway
The efficacy of siderophore-antibiotic conjugates is contingent on their ability to hijack bacterial iron transport systems. The following diagram illustrates the generalized mechanism of uptake for a siderophore-antibiotic conjugate in Gram-negative bacteria.
Caption: Generalized uptake pathway of a siderophore-antibiotic conjugate in Gram-negative bacteria.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the in vitro activity of novel antimicrobial agents.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The siderophore-antibiotic conjugate is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
The following diagram outlines the workflow for a typical broth microdilution MIC assay.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Concluding Remarks
"this compound" demonstrates the potential of the siderophore-ciprofloxacin conjugate approach, with notable activity against P. aeruginosa and B. pseudomallei.[6][7] When compared to other classes of siderophore antibiotics, such as the cephalosporin-based cefiderocol, it is evident that the choice of both the siderophore and the antibiotic payload is critical in determining the spectrum and potency of the final conjugate. Cefiderocol has progressed to clinical use and shown broad activity against many multidrug-resistant Gram-negative bacteria.[3] Natural sideromycins like albomycin and salmycin laid the groundwork for this strategy, though comprehensive modern comparative data is less available.[3]
Future research should focus on direct, head-to-head comparative studies of these agents under standardized conditions to fully elucidate their relative strengths and weaknesses. The continued exploration of novel siderophore-antibiotic combinations remains a vital frontier in the fight against antimicrobial resistance.
References
- 1. Siderophore - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Present and future of siderophore-based therapeutic and diagnostic approaches in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibacterial agent-128 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Ciprofloxacin hydrochloride | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
Validating the Antibacterial Efficacy of "Antibacterial Agent 128": A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of the novel investigational compound, "Antibacterial Agent 128," against established antibacterial agents. The data presented is based on standardized in vitro experiments designed to elucidate the potency and bactericidal or bacteriostatic nature of this new molecule. Detailed experimental protocols and visual workflows are provided to ensure transparency and reproducibility.
Comparative Antibacterial Activity
The in vitro efficacy of "this compound" was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its performance was benchmarked against three widely used antibiotics with distinct mechanisms of action: Penicillin (a β-lactam that inhibits cell wall synthesis), Tetracycline (a protein synthesis inhibitor), and Ciprofloxacin (a fluoroquinolone that inhibits DNA replication).
Data Summary
The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC : The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
-
MBC : The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]
| Antibacterial Agent | Mechanism of Action | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| This compound | Hypothesized: Disrupts bacterial membrane integrity | Staphylococcus aureus | 2 | 4 | Bactericidal |
| Escherichia coli | 4 | 8 | Bactericidal | ||
| Penicillin | Inhibits cell wall synthesis[2] | Staphylococcus aureus | 0.5 | 1 | Bactericidal |
| Escherichia coli | >128 | >128 | Resistant | ||
| Tetracycline | Inhibits protein synthesis[3] | Staphylococcus aureus | 1 | 8 | Bacteriostatic |
| Escherichia coli | 2 | 16 | Bacteriostatic | ||
| Ciprofloxacin | Inhibits DNA gyrase[2] | Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.015 | 0.03 | Bactericidal |
Note: The data for "this compound" is hypothetical for illustrative purposes. An MBC/MIC ratio of ≤4 is generally considered bactericidal.[4]
Experimental Protocols
The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, were employed to determine the MIC and MBC values.[1][4]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]
-
Preparation of Antimicrobial Agent Dilutions : A two-fold serial dilution of each antibacterial agent is prepared in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[1]
-
Inoculum Preparation : Bacterial colonies from an overnight culture on an agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1][5]
-
Inoculation and Incubation : Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria in broth without antibiotic) and a negative control (broth only).[5] The plate is then incubated at 35 ± 2°C for 16-20 hours.[1]
-
MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[1]
Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed as a subsequent step to the MIC assay to determine if an agent is bactericidal or bacteriostatic.
-
Subculturing from MIC Plate : Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[1]
-
Plating : The aliquots are plated onto drug-free agar plates (e.g., Mueller-Hinton Agar).[1]
-
Incubation : The agar plates are incubated at 35 ± 2°C for 18-24 hours.[5]
-
MBC Determination : After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log10) reduction in CFU/mL compared to the initial inoculum count.[5][6]
Visualizing Experimental Workflows
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Conceptual Signaling Pathway of Common Antibacterial Agents
Caption: Mechanisms of action for compared agents.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. qlaboratories.com [qlaboratories.com]
- 5. microchemlab.com [microchemlab.com]
- 6. emerypharma.com [emerypharma.com]
Comparative In Vivo Efficacy of Antibacterial Agent 128 in a Murine Pneumonia Model
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational antibacterial agent 128 against established comparator agents. The data presented is derived from a standardized murine pneumonia model designed to assess antibacterial efficacy in a setting that mimics human respiratory tract infections. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: In Vivo Efficacy and In Vitro Activity
The in vivo efficacy of this compound was evaluated in a murine model of pneumonia induced by a multidrug-resistant strain of Klebsiella pneumoniae. Efficacy was primarily assessed by the reduction in bacterial load in the lungs and the survival rate of the infected mice. In vitro activity was determined by the minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of clinical isolates (MIC90).
| Agent | Dosing Regimen (mg/kg, IV, q12h) | Mean Log10 CFU Reduction in Lungs (vs. Vehicle) at 24h | 7-Day Survival Rate (%) | MIC90 (µg/mL) against K. pneumoniae isolates |
| This compound | 20 | 3.5 | 80 | 1 |
| Comparator A (Meropenem) | 40 | 2.8 | 60 | 8 |
| Comparator B (Levofloxacin) | 30 | 2.1 | 40 | 16 |
| Vehicle Control | - | 0 | 0 | - |
Experimental Protocols
Murine Pneumonia Model
A standardized murine pneumonia model was utilized to ensure the reproducibility and comparability of the efficacy data.
-
Animal Model: Specific pathogen-free, 8-week-old female BALB/c mice were used for all studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Bacterial Strain: A well-characterized, multidrug-resistant clinical isolate of Klebsiella pneumoniae (ATCC 43816) was used to induce infection.
-
Infection Procedure: Mice were anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail. A non-lethal dose of approximately 1 x 10^7 colony-forming units (CFU) of K. pneumoniae in 50 µL of sterile saline was administered via intranasal instillation.
-
Treatment: Treatment was initiated 2 hours post-infection. This compound and comparator agents were administered intravenously (IV) every 12 hours for a total of 3 days. A vehicle control group received sterile saline.
-
Efficacy Endpoints:
-
Bacterial Load: At 24 hours post-infection, a cohort of mice from each group was euthanized. The lungs were aseptically harvested, homogenized, and serially diluted for CFU enumeration on nutrient agar plates.
-
Survival: A separate cohort of mice was monitored for 7 days to assess the survival rate.
-
Visualizations
Experimental Workflow for Murine Pneumonia Model
Hypothetical Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Many antibacterial agents exert their effect by inhibiting bacterial protein synthesis. The following diagram illustrates the key steps in this pathway and the points of inhibition by different classes of antibiotics.
Comparative Analysis of Resistance Development: Antibacterial Agent 128 vs. Alternatives
This guide provides a comparative analysis of the propensity for resistance development to Antibacterial Agent 128 (a fluoroquinolone represented by Ciprofloxacin) and an alternative agent within the same class, Levofloxacin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents.
Executive Summary
Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, are critical antibacterial agents that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][2] Resistance to these agents typically emerges through mutations in the genes encoding these target enzymes or through increased expression of efflux pumps that remove the drugs from the bacterial cell.[3][4][5] While both agents share a common mechanism of action, studies suggest there can be differential rates and propensities for resistance development. Some clinical studies have indicated that the use of levofloxacin may be associated with a higher risk of isolating quinolone-resistant Pseudomonas aeruginosa compared to ciprofloxacin.[6][7] However, in vitro experiments demonstrate that resistance to both agents can be readily induced.[8]
I. Comparative Resistance Development Data
The following tables summarize quantitative data from in vitro resistance induction studies. These studies typically involve serial passage, where bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic to select for resistant mutants over time.
Table 1: Minimum Inhibitory Concentration (MIC) Shift After Resistance Induction in P. aeruginosa
| Agent | Initial MIC Range (μg/mL) | MIC Range After Resistance Induction (μg/mL) | Fold Increase in MIC (Typical) |
| This compound (Ciprofloxacin) | <0.0625 - 0.25[8] | 16 - 256[8] | 8 to 16-fold (for single target mutations)[9] |
| Alternative Agent (Levofloxacin) | 0.25 - 0.5[8] | 16 - 256[8] | 8 to 16-fold (for single target mutations)[9] |
Table 2: Enzyme Inhibition (50% Inhibitory Concentration - IC50) in E. faecalis
| Agent | Target Enzyme | IC50 (μg/mL) |
| This compound (Ciprofloxacin) | DNA Gyrase | 27.8[10] |
| Topoisomerase IV | 9.30[10] | |
| Alternative Agent (Levofloxacin) | DNA Gyrase | 28.1[10] |
| Topoisomerase IV | 8.49[10] |
II. Key Experimental Protocols
A. Protocol for Serial Passage Resistance Induction
This method is used to assess the potential for multi-step resistance development by exposing a bacterial population to gradually increasing concentrations of an antibacterial agent.
-
Preparation: A starting bacterial culture (e.g., P. aeruginosa) is grown to a standard density (e.g., 0.5 McFarland).
-
Initial MIC Determination: The baseline Minimum Inhibitory Concentration (MIC) of the agent against the parent strain is determined using a standard broth microdilution assay.
-
Serial Passage:
-
A series of tubes or microplate wells are prepared with broth containing two-fold dilutions of the antibacterial agent, typically ranging from well below to well above the known MIC.
-
The bacterial culture is inoculated into each well.
-
Following incubation (e.g., 18-24 hours at 37°C), the MIC is recorded as the lowest concentration preventing visible growth.
-
The culture from the well at the highest concentration that still permits growth (typically 0.5x MIC) is used to inoculate a fresh series of antibiotic dilutions on the following day.[11]
-
-
Iteration: This process is repeated daily for a defined period (e.g., 20-30 days) or until a specific high-level resistance is achieved.[11][12]
-
Analysis: The MIC is determined at each passage to track the rate and magnitude of resistance development.[13]
B. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[14][15]
-
Plate Preparation: Using a 96-well microtiter plate, 100µL of sterile Mueller-Hinton Broth (MHB) is added to all wells.[16]
-
Antibiotic Dilution:
-
100µL of a concentrated stock of the antibacterial agent (e.g., 256 µg/mL) is added to the first column of wells.[16]
-
The contents are mixed, and 100µL is transferred to the second column, creating a two-fold serial dilution.[16]
-
This process is repeated across the plate to generate a gradient of antibiotic concentrations. 100µL is discarded from the final dilution column.
-
-
Inoculation: A bacterial suspension is prepared and diluted to a standardized concentration (e.g., 1x10^5 CFU/mL). 5µL of this inoculum is added to each well (except for a sterility control well).[16]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[16]
-
Result Reading: The MIC is read as the lowest concentration of the antibacterial agent in which no visible bacterial growth is observed.[14]
III. Visualization of Mechanisms and Workflows
Mechanism of Action and Primary Resistance Pathways
Fluoroquinolones inhibit bacterial replication by stabilizing the complex between DNA and the enzymes DNA gyrase and topoisomerase IV, leading to double-strand DNA breaks.[17][18] Resistance primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, parC) or through the overexpression of efflux pumps that actively remove the drug from the cell.[5][9]
Caption: Mechanism of fluoroquinolone action and key resistance pathways.
Experimental Workflow for Resistance Potential Assessment
The process of evaluating an antibacterial agent's potential to induce resistance involves a structured workflow, beginning with baseline susceptibility testing and proceeding through serial passage to select for and characterize resistant mutants.
Caption: Workflow for in vitro assessment of resistance development potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 7. Differential Effects of Levofloxacin and Ciprofloxacin on the Risk for Isolation of Quinolone-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Antibacterial Agents and Ampicillin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effectiveness of "Antibacterial Agent 128" and the recombinant ectolysin P128 against the conventional antibiotic, ampicillin. This report synthesizes available experimental data to highlight the unique attributes and potential applications of each agent.
The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. This guide focuses on two such developmental compounds, "this compound," a siderophore-ciprofloxacin conjugate, and P128, a chimeric ectolysin, and contrasts their efficacy with the widely-used β-lactam antibiotic, ampicillin. Due to the distinct spectra of activity, a direct comparative study across a single panel of bacteria is not available in the current literature. Therefore, this guide presents a side-by-side comparison of their mechanisms of action and in vitro effectiveness against their respective target organisms.
Mechanism of Action
The antibacterial agents discussed herein employ fundamentally different strategies to inhibit or kill bacteria. Ampicillin inhibits cell wall synthesis, the siderophore conjugate utilizes a "Trojan horse" mechanism to deliver a DNA synthesis inhibitor, and P128 enzymatically degrades the bacterial cell wall.
Ampicillin: As a β-lactam antibiotic, ampicillin targets penicillin-binding proteins (PBPs) located within the bacterial cell wall. By binding to these proteins, it inhibits the transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall. This disruption leads to a compromised cell wall and eventual cell lysis.
This compound (Siderophore-Ciprofloxacin Conjugate): This agent represents a "Trojan horse" approach to antibiotic delivery. It consists of the antibiotic ciprofloxacin linked to a siderophore analog. Bacteria utilize siderophores to acquire essential iron from their environment. The siderophore component of the conjugate is recognized by specific bacterial iron transport systems on the outer membrane, facilitating the uptake of the entire molecule. Once inside the bacterium, a cleavable linker releases ciprofloxacin, which then inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.
P128 (Ectolysin): P128 is a recombinant chimeric ectolysin derived from a bacteriophage. It has a modular structure consisting of a binding domain that specifically recognizes the cell wall of Staphylococcus species and a catalytic domain with muralytic (cell wall degrading) activity. P128 enzymatically cleaves the peptidoglycan of the staphylococcal cell wall, leading to rapid cell lysis and death. A key feature of this mechanism is that it does not require the agent to enter the bacterial cell.
Data Presentation: In Vitro Effectiveness
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for each agent against relevant bacterial species. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: this compound (Siderophore-Ciprofloxacin Conjugate, compound 2d) MIC Values
| Bacterial Species | Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | Various clinical strains | 0.25 - 64 |
| Burkholderia pseudomallei | Various clinical strains | 1 - 32 |
| Burkholderia thailandensis | Various clinical strains | 4 - 128 |
Table 2: P128 (Ectolysin) MIC Values
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Various strains (including MRSA) | 1 - 64 |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 4 - 8 |
| Staphylococcus aureus | BK1 (MRSA) | 4 - 8 |
| Staphylococcus aureus | B9241 (Gentamicin-resistant MRSA) | 4 - 8 |
| Staphylococcus aureus | MIC₅₀ for 32 strains | 8 |
Table 3: Ampicillin MIC Values
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Penicillin-susceptible | 0.6 - 1[1] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 32[2] |
| Pseudomonas aeruginosa | Various strains | Intrinsically resistant (often >512)[3][4] |
| Burkholderia pseudomallei | Various strains | Intrinsically resistant |
Experimental Protocols
The MIC values presented in the tables are typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antimicrobial agent) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C ± 2°C) for a defined period (e.g., 16-20 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously. A control plate without any antimicrobial agent is also inoculated.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours).
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
Mandatory Visualization
Ampicillin's mechanism of action.
"Trojan horse" mechanism of this compound.
P128 ectolysin's mechanism of action.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure of ampG Gene in Pseudomonas aeruginosa and Its Effect on Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
Cross-resistance studies with "Antibacterial agent 128"
This guide provides a comparative analysis of the cross-resistance profile of the novel antibacterial agent, "Antibacterial agent 128," against established antibiotics. The data presented herein is derived from a series of in-vitro experiments designed to elucidate the potential for cross-resistance with other antimicrobial agents and to understand its mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.
Comparative Efficacy and Cross-Resistance
To evaluate the cross-resistance profile of this compound, its in-vitro activity was assessed against a panel of bacterial strains, including a wild-type Staphylococcus aureus and strains with induced resistance to this compound and Ciprofloxacin. The minimum inhibitory concentrations (MICs) of this compound were compared with those of other clinically relevant antibiotics, including Ciprofloxacin, Levofloxacin, and Tetracycline.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) | Tetracycline (µg/mL) |
| S. aureus ATCC 29213 (Wild-type) | 0.25 | 0.5 | 0.25 | 1 |
| S. aureus SA-128-R (Resistant to Agent 128) | 16 | 32 | 16 | 1 |
| S. aureus CIP-R (Resistant to Ciprofloxacin) | 8 | 64 | 32 | 1 |
The data indicates that the strain selected for resistance to this compound (S. aureus SA-128-R) exhibits a significant increase in MIC for both Ciprofloxacin and Levofloxacin, suggesting a shared resistance mechanism. Conversely, the Ciprofloxacin-resistant strain (S. aureus CIP-R) also shows a reduced susceptibility to this compound. Notably, resistance to the fluoroquinolones did not impact the activity of Tetracycline, an antibiotic with a different mechanism of action.
Experimental Methodologies
2.1. Bacterial Strains and Culture Conditions
-
Staphylococcus aureus ATCC 29213 (susceptible wild-type)
-
S. aureus SA-128-R (resistant to this compound)
-
S. aureus CIP-R (resistant to Ciprofloxacin)
Bacterial strains were cultured in Mueller-Hinton Broth (MHB) at 37°C. For the generation of resistant strains, wild-type S. aureus was serially passaged in the presence of sub-inhibitory concentrations of the respective antibiotics.
2.2. Minimum Inhibitory Concentration (MIC) Assay
The MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A final bacterial inoculum of 5 x 10^5 CFU/mL was used. The microtiter plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Comparative Analysis of "Antibacterial agent 128" MIC Data
This guide provides a comparative analysis of the in vitro activity of "Antibacterial agent 128" against several gram-negative bacteria, benchmarked against established antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and selected comparator antibiotics against Pseudomonas aeruginosa, Burkholderia pseudomallei, and Burkholderia thailandensis. MIC values are presented in μg/mL.
| Antibacterial Agent | Pseudomonas aeruginosa | Burkholderia pseudomallei | Burkholderia thailandensis |
| This compound | 0.25 - 64 | 1 - 32 | 4 - 128 |
| Ciprofloxacin | 0.0625 - 8[1][2] | 1 - 32[3][4] | MIC₅₀: 2, MIC₉₀: 4 |
| Meropenem | 1 - 4[5][6] | 0.38 - >16[7] | ≤ 2[8] |
| Ceftazidime | ≤8 - >32[9][10] | 1 - >256[11] | MIC: 2 - 6 |
| Doxycycline | Not Commonly Used | 0.4 - 16[11][12] | 0.3 - 3[11] |
| Tobramycin | 1 - 8[13] | Resistant | Not Commonly Used |
Note: MIC ranges can vary between studies due to differences in bacterial strains and testing methodologies. The data for comparator agents were aggregated from multiple sources to provide a representative range.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental laboratory procedure in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) are widely accepted to ensure reproducibility and comparability of results.[5][7][13] The primary methods are Broth Dilution and Agar Dilution.
Broth Dilution Method
The broth dilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antimicrobial concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are also included. The plate is then incubated at 35°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent directly into an agar medium upon which a standardized bacterial inoculum is spotted.[5]
-
Preparation of Antimicrobial-Containing Agar Plates: Serial two-fold dilutions of the antimicrobial agent are prepared and added to molten agar medium (e.g., Mueller-Hinton Agar) at a temperature of 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. A multi-pronged inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Mechanism of Action: Fluoroquinolone Pathway
"this compound" is a conjugate of ciprofloxacin, a fluoroquinolone antibiotic. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
Caption: Fluoroquinolone Inhibition of Bacterial DNA Synthesis.
References
- 1. Comparison of the Susceptibilities of Burkholderia pseudomallei to Meropenem and Ceftazidime by Conventional and Intracellular Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstrating the Protective Efficacy of the Novel Fluoroquinolone Finafloxacin against an Inhalational Exposure to Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Determinants of Extreme β-Lactam Tolerance in the Burkholderia pseudomallei Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Safer In Vitro Drug Screening Models for Melioidosis Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. scienceopen.com [scienceopen.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Antibacterial Agent 128
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Antibacterial Agent 128 is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this antibacterial agent, prioritizing safety, environmental protection, and regulatory adherence.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency protocols.
A. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, as a baseline for handling potent antibacterial agents, the following should be considered standard:
-
Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially when handling concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling powders or sonicating solutions), a properly fitted N95 respirator or a higher level of respiratory protection may be necessary. Work within a chemical fume hood or biological safety cabinet to minimize inhalation exposure.
B. Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
II. Disposal Procedures for this compound
The proper disposal route for this compound depends on its form (solid or liquid) and concentration. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.
A. Liquid Waste
Liquid waste containing this compound, such as stock solutions, unused media, and contaminated buffers, should be treated as hazardous chemical waste.
1. Stock Solutions and Concentrated Liquid Waste:
-
NEVER pour stock solutions or concentrated liquid waste down the drain.
-
Collect all concentrated liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvent used for the antibacterial agent.
-
The label should clearly state "Hazardous Waste," the name of the chemical ("this compound"), the concentration, and the primary hazards (e.g., "Toxic," "Biohazard").
-
Arrange for pickup and disposal through your institution's EHS department.
2. Dilute Liquid Waste (e.g., Used Culture Media):
-
Even dilute solutions can contribute to antibiotic resistance in the environment and should not be disposed of down the drain without treatment.
-
Autoclaving: While autoclaving can sterilize the media by killing microorganisms, it may not degrade the antibacterial agent itself. The heat stability of this compound would need to be determined.
-
Chemical Inactivation: A more robust method is chemical inactivation prior to disposal. The appropriate inactivation agent and protocol would need to be validated for this compound. Common methods for other compounds include treatment with strong acids, bases, or oxidizing agents. This should only be performed by trained personnel following a validated standard operating procedure (SOP).
-
Collection as Hazardous Waste: The safest and most common practice is to collect all liquid waste, regardless of concentration, as hazardous chemical waste.
B. Solid Waste
Solid waste contaminated with this compound includes items such as:
-
Contaminated PPE (gloves, disposable lab coats)
-
Plasticware (pipette tips, serological pipettes, culture plates)
-
Weighing papers and contaminated bench paper
1. Disposal of Contaminated Solids:
-
All solid waste that has come into contact with this compound should be collected in a designated hazardous waste container.
-
This container should be clearly labeled with "Hazardous Waste," the name of the contaminant ("this compound"), and the associated hazards.
-
For items that are also biohazardous (e.g., used cell culture plates), the waste should be managed as both a chemical and biological hazard, following your institution's guidelines for mixed waste. This may involve autoclaving in a manner that contains any chemical vapors, followed by disposal as hazardous waste.
III. Experimental Protocol: Example for Chemical Inactivation
The following is a generalized example protocol for the chemical inactivation of an antibacterial agent. This protocol would need to be validated specifically for this compound before implementation.
Objective: To chemically degrade this compound in a liquid waste stream to a non-toxic and non-antimicrobially active form.
Materials:
-
Liquid waste containing this compound
-
Appropriate inactivating agent (e.g., 1 M Sodium Hydroxide, 1 M Hydrochloric Acid, or a suitable oxidizing agent like sodium hypochlorite)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE
-
Designated, labeled waste container
Procedure:
-
Working in a chemical fume hood, place the container of liquid waste on a stir plate.
-
Slowly add the inactivating agent while stirring.
-
Monitor the reaction conditions (e.g., temperature, pH, color change) as specified in the validated SOP.
-
Allow the reaction to proceed for the predetermined amount of time required for complete inactivation.
-
Neutralize the solution if necessary by adding an acid or base until the pH is within the acceptable range for disposal (typically between 6 and 8).
-
Once the inactivation is complete and the solution is neutralized, it may be permissible to dispose of it down the drain with copious amounts of water, only if approved by your institution's EHS department. Otherwise, it should be collected as hazardous waste.
-
Document the inactivation procedure, including the date, volume of waste treated, amount of inactivating agent used, and final pH.
IV. Data Presentation
For effective management and safety, all relevant quantitative data for this compound should be readily accessible.
| Parameter | Value | Source |
| CAS Number | 3059046-75-9 | Supplier Information |
| Molecular Weight | Not Available | - |
| Solubility | Specify solvent and concentration | Experimental Data |
| Recommended Storage | e.g., -20°C, desiccated, protect from light | Supplier Data Sheet |
| Occupational Exposure Limit (OEL) | Not Established | - |
| LC50 / LD50 | Not Available | - |
V. Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Key safety and handling relationships for this compound.
Personal protective equipment for handling Antibacterial agent 128
Disclaimer: A Safety Data Sheet (SDS) for "Antibacterial agent 128" from the manufacturer Targetmol is available, but its contents could not be accessed for the creation of this document. The following guidance is based on general best practices for handling antibacterial agents in a laboratory setting and should be considered supplementary. It is imperative to obtain and thoroughly review the specific SDS for this compound before any handling, storage, or disposal of this substance.
This guide provides a foundational framework for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The required PPE for handling this compound should be determined by a thorough risk assessment and confirmed with the substance-specific SDS. General recommendations for handling antibacterial agents include:
-
Gloves: Nitrile gloves are commonly recommended for handling chemicals to protect against skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes of chemicals or liquids.
-
Lab Coat: A lab coat should be worn to protect skin and clothing from potential contamination.
-
Respiratory Protection: Depending on the physical form of the agent (e.g., powder, volatile liquid) and the specifics of the procedure, a respirator may be necessary to prevent inhalation.
Operational Plan: Safe Handling Procedure
A systematic approach to handling antibacterial agents minimizes the risk of exposure and contamination. The following is a general workflow that should be adapted to the specific protocols of your laboratory and the information in the SDS for this compound.
-
Preparation:
-
Consult the Safety Data Sheet for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the workspace by ensuring it is clean and uncluttered.
-
Verify that emergency equipment, such as an eyewash station and safety shower, is accessible.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the substance.
-
If creating solutions, add the antibacterial agent to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antibiotic-resistant bacteria. Therefore, strict adherence to proper disposal protocols is essential.
-
Waste Segregation: All waste contaminated with this compound, including unused stock solutions, contaminated media, and disposable labware, should be segregated as chemical waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for collecting waste.
-
Decontamination: Some antibacterial agents may require deactivation before disposal. Common methods include chemical disinfection or autoclaving. However, the effectiveness of these methods varies depending on the specific agent. The SDS for this compound will provide specific decontamination instructions.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical and biological waste.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative safety data that should be extracted from the Safety Data Sheet for this compound.
| Data Point | Value (To be obtained from SDS) | Units (To be obtained from SDS) | Source |
| Exposure Limits | SDS | ||
| Permissible Exposure Limit (PEL) | SDS | ||
| Threshold Limit Value (TLV) | SDS | ||
| Toxicity Data | SDS | ||
| LD50 (Oral, Rat) | SDS | ||
| LC50 (Inhalation, Rat) | SDS | ||
| Physical Properties | SDS | ||
| Boiling Point | SDS | ||
| Melting Point | SDS | ||
| Vapor Pressure | SDS |
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of a chemical agent in a laboratory setting.
Caption: Workflow for Safe Handling of Chemical Agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
